Product packaging for Butylphthalide-d3(Cat. No.:)

Butylphthalide-d3

Número de catálogo: B12418990
Peso molecular: 193.26 g/mol
Clave InChI: HJXMNVQARNZTEE-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Butylphthalide-d3 is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 193.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O2 B12418990 Butylphthalide-d3

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C12H14O2

Peso molecular

193.26 g/mol

Nombre IUPAC

3-(4,4,4-trideuteriobutyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3/i1D3

Clave InChI

HJXMNVQARNZTEE-FIBGUPNXSA-N

SMILES isomérico

[2H]C([2H])([2H])CCCC1C2=CC=CC=C2C(=O)O1

SMILES canónico

CCCCC1C2=CC=CC=C2C(=O)O1

Origen del producto

United States

Foundational & Exploratory

Butylphthalide-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and synthesis of Butylphthalide-d3, a deuterated form of the neuroprotective agent Butylphthalide (NBP). This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of this compound.

Core Chemical Properties

This compound is the deuterium-labeled version of Butylphthalide. The introduction of deuterium can be useful for metabolic studies and may alter the pharmacokinetic profile of the drug.

PropertyData
Molecular Formula C₁₂H₁₁D₃O₂
Molecular Weight 193.26 g/mol
Appearance Oil
Color Colorless to light yellow
Purity >99%
Storage -20°C for up to 3 years (pure form)
Solubility Soluble in DMSO
Unlabeled CAS Number 6066-49-5

Synthesis of this compound

A specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on the known synthesis of Butylphthalide and general methods for deuteration.

The synthesis of Butylphthalide typically involves the reduction of 3-butylidenephthalide or a related precursor. To introduce the deuterium atoms at the terminal methyl group of the butyl chain, a deuterated reducing agent would be employed in the final step of the synthesis.

Proposed Synthetic Scheme:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Lactonization cluster_2 Step 3: Deuteration Phthalic_anhydride Phthalic anhydride Intermediate_1 2-(1-Hydroxybutyl)benzoic acid Phthalic_anhydride->Intermediate_1 1. Grignard Reagent Butylmagnesium_bromide Butylmagnesium bromide Intermediate_2 3-Butylphthalide Intermediate_1->Intermediate_2 Acid catalyst, Heat Butylphthalide_d3 This compound Intermediate_2->Butylphthalide_d3 Deuterium source (e.g., D2O, acid/base catalyst) G cluster_0 Cytoplasm cluster_1 Nucleus Butylphthalide Butylphthalide Keap1 Keap1 Butylphthalide->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Cytoplasm Cytoplasm Nucleus Nucleus Nrf2_n->ARE binds to G Butylphthalide Butylphthalide BDNF BDNF Butylphthalide->BDNF upregulates TrkB TrkB Receptor BDNF->TrkB binds and activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkB->Downstream_Signaling Neuronal_Survival Neuronal Survival and Growth Downstream_Signaling->Neuronal_Survival G Butylphthalide Butylphthalide TLR4 TLR4 Butylphthalide->TLR4 inhibits LPS LPS/Other Insults LPS->TLR4 NF_kB NF-κB TLR4->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines

Synthesis of Deuterated Butylphthalide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a proposed synthetic pathway for deuterated n-butylphthalide (NBP), a crucial tool for pharmacokinetic and metabolic studies. The guide details the experimental protocol, presents comparative data on synthetic yields, and illustrates the key signaling pathways of NBP's therapeutic action.

Introduction

3-n-Butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens (celery), has demonstrated significant neuroprotective effects and is clinically used for the treatment of ischemic stroke.[1][2] To facilitate advanced research into its absorption, distribution, metabolism, and excretion (ADME), the synthesis of a deuterated analog is paramount. Deuterium labeling provides a non-radioactive method to trace the molecule and its metabolites, offering improved sensitivity in mass spectrometry and NMR spectroscopy.[3] This guide outlines a feasible synthetic approach for preparing deuterated NBP, leveraging established organic chemistry principles and deuteration techniques.

Proposed Synthesis of Deuterated Butylphthalide

The proposed synthesis involves a two-step process starting from phthalic anhydride. The key deuteration step is achieved through the reduction of an intermediate using a deuterium-donating reagent.

Experimental Workflow

The overall workflow for the synthesis is depicted below.

G cluster_0 Step 1: Synthesis of 2-Pentanoylbenzoic acid cluster_1 Step 2: Reductive Cyclization and Deuteration A Phthalic Anhydride C Reaction in Anhydrous THF A->C B Butylmagnesium Bromide (Grignard Reagent) B->C D Acidic Workup (e.g., HCl) C->D E 2-Pentanoylbenzoic acid D->E F 2-Pentanoylbenzoic acid H Reaction in Ethanol F->H G Sodium Borodeuteride (NaBD4) G->H I Deuterated 3-n-Butylphthalide H->I

Caption: Proposed workflow for the synthesis of deuterated 3-n-butylphthalide.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Pentanoylbenzoic acid

This step involves the reaction of phthalic anhydride with a butyl Grignard reagent.

  • Materials:

    • Phthalic anhydride

    • Magnesium turnings

    • 1-Bromobutane

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of 1-bromobutane in anhydrous THF dropwise to a stirred suspension of magnesium turnings in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add a solution of phthalic anhydride in anhydrous THF to the cooled Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-pentanoylbenzoic acid.

    • The crude product can be purified by recrystallization.

Step 2: Reductive Cyclization and Deuteration to form Deuterated 3-n-Butylphthalide

This is the key step where deuterium is incorporated into the molecule.

  • Materials:

    • 2-Pentanoylbenzoic acid

    • Sodium borodeuteride (NaBD₄)

    • Ethanol (or deuterated ethanol for higher deuterium incorporation)

    • Hydrochloric acid

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-pentanoylbenzoic acid in ethanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borodeuteride in small portions to the cooled solution.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Acidify the reaction mixture with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude deuterated 3-n-butylphthalide can be purified by column chromatography on silica gel.

Data Presentation

The yield of 3-n-butylphthalide can vary depending on the synthetic route. The following table summarizes reported yields for different non-deuterated synthesis methods. The expected deuterium incorporation for the proposed method is also presented.

Synthetic Route for Non-Deuterated NBPKey ReagentsReported Yield (%)Reference
From 3-n-butylidenephthalideKOH, NaBH₄, HCl67%[4]
From Phthalic Anhydride and n-Butyllithiumn-BuLi, NaBH₄Not specified
Via Wittig ReactionNot specifiedNot specified[5][6][7][8]
Deuteration MethodDeuterating AgentSubstrateExpected Deuterium Incorporation (%)Analytical Method
Reductive CyclizationSodium Borodeuteride2-Pentanoylbenzoic acid>95%NMR, Mass Spectrometry[2][9][10][11][12][13][14]

Signaling Pathways of Butylphthalide

NBP exerts its neuroprotective effects through multiple signaling pathways. Understanding these pathways is crucial for designing experiments utilizing deuterated NBP.

cluster_PI3K PI3K/Akt Pathway cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway NBP Butylphthalide (NBP) PI3K PI3K NBP->PI3K Activates Nrf2 Nrf2 NBP->Nrf2 Activates NFkB NF-κB NBP->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines

Caption: Key signaling pathways modulated by Butylphthalide.

Butylphthalide has been shown to exert its neuroprotective effects through several key signaling pathways:

  • PI3K/Akt Pathway: NBP activates the PI3K/Akt signaling cascade, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[15]

  • Nrf2 Pathway: NBP activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of antioxidant enzymes, which protect cells from oxidative stress.[11][16]

  • NF-κB Pathway: NBP has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[11]

Conclusion

The synthesis of deuterated 3-n-butylphthalide is a critical step for advancing the understanding of its pharmacological properties. The proposed synthetic route offers a viable and efficient method for obtaining this important research tool. The elucidation of NBP's complex interactions with various signaling pathways underscores its potential as a multi-target therapeutic agent for neurodegenerative diseases. This guide provides a foundational framework for researchers to produce and utilize deuterated NBP in their studies.

References

Butylphthalide-d3 CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Butylphthalide-d3, a deuterated form of Butylphthalide. The information compiled herein is intended for researchers, scientists, and professionals in drug development, offering key data on its chemical properties, synthesis, and its role in experimental research.

Core Compound Details

This compound is the deuterium-labeled version of Butylphthalide (also known as 3-n-Butylphthalide or NBP).[1][2] Butylphthalide itself is a compound initially isolated from celery seeds and has been investigated for its potential therapeutic effects, particularly in the context of cerebral ischemia.[1][2][3] The introduction of deuterium atoms into the molecule makes this compound a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]

Molecular Structure and Properties

The molecular structure of this compound is characterized by a phthalide core with a deuterated butyl side chain.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number Not explicitly available; Unlabeled CAS: 6066-49-5[1][4]
Molecular Formula C₁₂H₁₁D₃O₂[1][5]
Molecular Weight 193.26 g/mol [1][5]
Appearance Oil[1][2]
Color Colorless to light yellow[1][2]
Purity ≥99.81%[1]
SMILES O=C1OC(CCCC([2H])([2H])[2H])C2=C1C=CC=C2[1][2]
Storage Conditions Pure form: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Synthesis and Experimental Protocols

General Synthesis of Butylphthalide

A patented method for the preparation of Butylphthalide involves a three-step process:[6]

  • Hydrogenation: Butenyl phthalide is hydrogenated in an alcohol solvent using a Raney nickel catalyst. The solvent is then removed under reduced pressure to yield an intermediate.[6]

  • Purification: The intermediate is mixed with sodium hydroxide and water. The reaction system is washed with dichloromethane, and an alcohol solvent is added. The pH is then adjusted to precipitate a second, purified intermediate.[6]

  • Cyclization: The purified intermediate undergoes a cyclization reaction in an acidic organic solvent to produce the final Butylphthalide product.[6]

To synthesize this compound, a deuterated starting material, such as a deuterated butylating agent, would be incorporated in an appropriate step of a synthetic route.

Experimental Use in Ischemic Stroke Models

The unlabeled form of Butylphthalide, DL-3-n-butylphthalide (NBP), has been extensively studied in models of ischemic stroke. These protocols provide a framework for how this compound could be used as a tracer to study the pharmacokinetics and mechanism of action of NBP.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes the induction of focal cerebral ischemia to study the effects of NBP.[7]

  • Animal Preparation: Male C57BL/6 mice are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.[7]

  • Surgical Procedure: A midline incision is made in the neck to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]

  • Occlusion: A filament is inserted into the ICA to occlude the middle cerebral artery.

  • Treatment: NBP (or this compound for tracer studies) is administered, for example, by intraperitoneal injection for a specified number of days before the MCAO surgery.[7]

  • Reperfusion and Analysis: After a defined period of occlusion, the filament is withdrawn to allow for reperfusion. Neurological deficits, infarct volume, and cerebral blood flow are then assessed.[7]

Signaling Pathways and Mechanisms of Action

Studies on DL-3-n-butylphthalide have revealed its influence on several key signaling pathways involved in neuroprotection and anti-inflammatory responses.[8] this compound can be instrumental in elucidating the specific interactions of NBP within these pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. NBP has been shown to exert protective effects through the modulation of this pathway.[8]

PI3K_Akt_Pathway NBP DL-3-n-butylphthalide (NBP) PI3K PI3K NBP->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: PI3K/Akt signaling pathway activated by NBP.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. NBP can modulate this pathway to reduce the inflammatory response.[8]

NFkB_Pathway cluster_nucleus Inside Nucleus InflammatoryStimuli Inflammatory Stimuli IkB IκB InflammatoryStimuli->IkB Phosphorylation & Degradation NBP DL-3-n-butylphthalide (NBP) NBP->IkB Inhibits Degradation NFkB_complex NF-κB/IκB Complex (Inactive) NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression NFkB_active->InflammatoryGenes Induces

Caption: Inhibition of the NF-κB pathway by NBP.

JNK Signaling Pathway

The JNK pathway is involved in cellular responses to stress, including apoptosis. NBP has been shown to prevent neuronal cell death by inhibiting this pathway.

JNK_Pathway StressStimuli Stress Stimuli (e.g., Ischemia) JNK JNK StressStimuli->JNK Activates NBP DL-3-n-butylphthalide (NBP) NBP->JNK Inhibits Phosphorylation Caspase3 Caspase-3 JNK->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: NBP's inhibitory effect on the JNK pathway.

Conclusion

This compound serves as an essential tool for researchers in the fields of pharmacology and drug development. Its primary application as a stable isotope-labeled internal standard allows for precise quantification in complex biological matrices. The extensive research on its non-deuterated counterpart, DL-3-n-butylphthalide, in areas such as neuroprotection and anti-inflammation, provides a strong basis for further studies utilizing this compound to unravel its metabolic fate and intricate mechanisms of action. This guide provides a foundational understanding for professionals seeking to incorporate this compound into their research endeavors.

References

Neuroprotective Mechanisms of Butylphthalide and its Isotopes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-n-butylphthalide (NBP), a compound initially isolated from celery seeds, has emerged as a promising neuroprotective agent, particularly in the context of ischemic stroke, for which it is an approved therapy in China.[1] Its therapeutic potential stems from a multi-target mechanism of action that collectively mitigates the complex pathophysiology of neuronal injury. This technical guide provides an in-depth review of the core neuroprotective mechanisms of NBP, including its potent anti-inflammatory, anti-oxidative, and anti-apoptotic properties, as well as its crucial role in preserving mitochondrial function.[1][2] We further explore the potential advantages of its isotopic analogues, such as deuterated forms, in enhancing its pharmacokinetic profile. This document synthesizes quantitative data from preclinical and clinical studies, details key experimental protocols for its evaluation, and visualizes the principal signaling pathways through which NBP exerts its effects.

Introduction

3-n-butylphthalide (NBP) is a chiral molecule existing in l-isomer, d-isomer, and racemic (dl-) forms, all of which have demonstrated neuroprotective activities.[3] The synthetic racemic form, dl-3-n-butylphthalide, was approved by the China Food and Drug Administration in 2002 for the treatment of acute ischemic stroke.[2] Its efficacy is attributed to its pleiotropic effects, which include improving cerebral microcirculation, protecting the blood-brain barrier, and directly shielding neurons from ischemic insults.[1][4] This guide aims to provide drug development professionals and researchers with a detailed technical understanding of these underlying mechanisms.

Core Neuroprotective Mechanisms of Butylphthalide

NBP's neuroprotective capacity arises from its simultaneous modulation of several critical pathways involved in neuronal cell death and survival.

Anti-Oxidative Stress

Oxidative stress is a primary driver of secondary injury following an ischemic event. NBP effectively counters this by bolstering endogenous antioxidant systems. The principal mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). NBP appears to disrupt this interaction, allowing Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a suite of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1).[3][6] This results in a measurable reduction in reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[3]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NBP Butylphthalide (NBP) Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription Response Cellular Protection & Reduced Oxidative Stress Genes->Response

Caption: Butylphthalide activates the Nrf2-ARE antioxidant pathway.
Anti-Inflammatory Action

Neuroinflammation, mediated by activated microglia and astrocytes, significantly exacerbates ischemic brain injury. NBP exerts potent anti-inflammatory effects primarily by inhibiting the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] By preventing the activation and nuclear translocation of NF-κB, NBP downregulates the expression of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7] Furthermore, NBP has been shown to suppress the activation of the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response that leads to the maturation of IL-1β.[8]

Inflammation_Pathway cluster_pathways Key Inflammatory Hubs Stimulus Ischemic/Inflammatory Stimulus NFkB NF-κB Pathway Stimulus->NFkB NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 NBP Butylphthalide (NBP) NBP->NFkB inhibits NBP->NLRP3 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Upregulates Transcription NLRP3->Cytokines Activates Caspase-1 to mature IL-1β Neuroinflammation Neuroinflammation & Secondary Brain Injury Cytokines->Neuroinflammation

Caption: Butylphthalide inhibits key neuroinflammatory signaling pathways.
Attenuation of Apoptosis

Apoptosis, or programmed cell death, is a major contributor to neuronal loss in the ischemic penumbra. NBP intervenes in the apoptotic cascade through multiple mechanisms. It modulates the mitochondrial (intrinsic) pathway by regulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, decreasing the expression of Bax while increasing Bcl-2.[9] This action stabilizes the mitochondrial outer membrane, preventing the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[2][3] Additionally, NBP influences critical survival and stress-activated signaling pathways. It promotes cell survival by activating the PI3K/Akt pathway and inhibits pro-apoptotic signaling by down-regulating the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways.[2][3][9]

Apoptosis_Pathway cluster_survival Pro-Survival cluster_stress Pro-Apoptotic NBP Butylphthalide (NBP) PI3K_Akt PI3K/Akt Pathway NBP->PI3K_Akt activates JNK_p38 JNK/p38 MAPK Pathway NBP->JNK_p38 inhibits Mito Mitochondrial Dysfunction NBP->Mito stabilizes Stimulus Ischemic Stimulus Stimulus->PI3K_Akt Stimulus->JNK_p38 Stimulus->Mito Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 upregulates Survival Neuronal Survival Bcl2->Survival JNK_p38->Mito Caspases Caspase-9 → Caspase-3 Mito->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Multi-faceted anti-apoptotic mechanisms of Butylphthalide.
Mitochondrial Protection

Mitochondria are central to neuronal viability, and their dysfunction is a hallmark of ischemic injury. NBP directly protects mitochondrial integrity and function.[1] Studies show NBP preserves the mitochondrial membrane potential (MMP), enhances the activity of mitochondrial respiratory chain complexes, and increases ATP production, thereby restoring cellular energy supply.[10] It also regulates mitochondrial dynamics by reversing the downregulation of fusion proteins (Mfn1, Mfn2) and the upregulation of fission proteins (Drp1, Fis1) seen after ischemic insults.[11] Recently, cytochrome C oxidase 7c (Cox7c) was identified as a key mitochondrial target through which NBP increases ATP production and reduces ROS release.[10]

Butylphthalide Isotopes: A Future Direction

While research on isotopic derivatives of NBP is not yet widespread, the principles of deuteration in drug development suggest a promising avenue for creating a "next-generation" NBP.[12][13]

The Rationale for Deuteration: Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[14] Replacing hydrogen with deuterium at specific, metabolically labile sites on a drug molecule—a process known as deuteration—can significantly alter its pharmacokinetic properties.[12][14]

Potential Advantages for NBP:

  • Improved Metabolic Stability: NBP undergoes extensive metabolism by cytochrome P450 enzymes (CYP3A4, 2E1, 1A2) and dehydrogenases.[15] Deuterating the sites of hydroxylation on the n-butyl side chain could slow this process.[12]

  • Enhanced Half-Life and Bioavailability: Slower metabolism can lead to a longer plasma half-life (t½) and increased area under the curve (AUC), potentially allowing for lower or less frequent dosing.[14][16]

  • Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration can reduce the formation of potentially reactive or toxic metabolites, thereby improving the drug's safety profile.[13][16]

Further research is required to synthesize and evaluate deuterated NBP analogues to confirm these theoretical benefits and assess their neuroprotective efficacy compared to the parent compound.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical investigations of Butylphthalide.

Table 1: Efficacy of Butylphthalide in Preclinical Models

Model NBP Form Dose / Concentration Key Finding Reference(s)
Mouse MCAO dl-NBP 100 mg/kg, i.p. Reduced infarct formation; attenuated caspase-3/9 activation. [3]
Rat MCAO l-NBP 30 mg/kg, p.o. Increased neurogenesis and mature neuron count in hippocampus. [17]
Rat Cerebral I/R Butylphthalide 15 mg/(kg·day), p.o. Decreased expression of p-JNK, FasL, and cleaved-caspase3. [18]
PC12 Cell OGD NBP 10 µmol/L Increased SOD activity; lowered MDA and ROS levels; preserved MMP. [11]

| Cortical Neuron Culture | dl-NBP | 10 µM | Attenuated serum deprivation-induced apoptosis and ROS production. |[3] |

MCAO: Middle Cerebral Artery Occlusion; I/R: Ischemia/Reperfusion; OGD: Oxygen-Glucose Deprivation; i.p.: intraperitoneal; p.o.: per os (oral); MMP: Mitochondrial Membrane Potential; SOD: Superoxide Dismutase; MDA: Malondialdehyde; ROS: Reactive Oxygen Species.

Table 2: Key Outcomes from Clinical Trials of Butylphthalide

Trial Name / Identifier Patient Population Treatment Regimen Primary Outcome Result Reference(s)
BAST Trial (NCT03539445) Acute Ischemic Stroke (AIS) with reperfusion therapy NBP injection for 14 days, then oral capsules for 76 days Favorable functional outcome (mRS score) at 90 days 56.7% in NBP group vs. 44.0% in placebo group achieved favorable outcome (OR 1.70). [19]
Meta-Analysis (2022) Acute Ischemic Stroke NBP (capsule, injection, or sequential) Neurological deficit (NIHSS) Significant reduction in NIHSS score (Mean Difference -3.39).

| BLESS Trial (NCT07230587) | Minor Acute Ischemic Stroke | NBP soft capsules (200 mg, TID) for 12 months | Hierarchical composite endpoint (mortality, stroke recurrence, mRS ≥2, etc.) | Not yet recruiting; designed to evaluate long-term efficacy. |[11] |

mRS: modified Rankin Scale; NIHSS: National Institutes of Health Stroke Scale; OR: Odds Ratio; TID: three times a day.

Detailed Experimental Protocols

Reproducibility in preclinical research is paramount. Below are generalized methodologies for key experiments used to evaluate NBP's neuroprotective effects.

Middle Cerebral Artery Occlusion (MCAO) Model in Rodents

This is the most common in vivo model for focal cerebral ischemia.

  • Objective: To mimic the effects of ischemic stroke and evaluate the neuroprotective efficacy of NBP.

  • Procedure:

    • Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g) are commonly used.

    • Anesthesia: Anesthetize the animal with isoflurane or a ketamine/xylazine cocktail.

    • Surgical Occlusion: A ventral midline cervical incision is made to expose the common carotid artery (CCA). The external carotid artery (ECA) and internal carotid artery (ICA) are isolated. A nylon monofilament (e.g., 4-0) with a rounded or silicone-coated tip is introduced into the ECA, advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

    • Reperfusion: For transient MCAO (tMCAO), the filament is withdrawn after a set period (e.g., 60-120 minutes) to allow reperfusion. For permanent MCAO (pMCAO), it is left in place.[3][4]

    • NBP Administration: NBP (e.g., 80-100 mg/kg) or vehicle (e.g., vegetable oil) is administered via intraperitoneal injection or oral gavage at a specified time relative to ischemia (e.g., 1 hour post-MCAO).[3][4]

  • Outcome Measures:

    • Neurological Deficit Scoring: Assessed at 24h, 72h, etc., using a standardized scale (e.g., 0-5 point scale).

    • Infarct Volume: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

    • Molecular Analysis: Tissue from the ischemic penumbra is collected for Western blot, qPCR, or immunohistochemistry.

In Vitro Oxygen-Glucose Deprivation (OGD) Model

This cell-based assay simulates ischemic conditions to study direct cellular protection.

  • Objective: To assess NBP's ability to protect neuronal cells from ischemia-like injury.

  • Procedure:

    • Cell Line: PC12 cells or primary cortical neurons are cultured to ~80% confluency.

    • NBP Pre-treatment: Cells are incubated with NBP (e.g., 1-10 µM) or vehicle for a set period (e.g., 24 hours) prior to OGD.[11]

    • OGD Induction: The culture medium is replaced with glucose-free medium (e.g., Earle's Balanced Salt Solution). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration of 2-8 hours.[11]

    • Reperfusion (OGD/R): Following OGD, the medium is replaced with normal glucose-containing culture medium, and cells are returned to a normoxic incubator for a recovery period (e.g., 12-24 hours).

  • Outcome Measures:

    • Cell Viability: Assessed using MTT or LDH release assays.

    • Apoptosis: Quantified via TUNEL staining or flow cytometry for Annexin V/Propidium Iodide.

    • Oxidative Stress: Intracellular ROS is measured using fluorescent probes like DCFH-DA.

    • Mitochondrial Function: MMP is assessed with probes like JC-1 or TMRM.

Workflow_OGD cluster_assays Assays Start Culture Neuronal Cells (e.g., PC12) Pretreat Pre-treatment Step Start->Pretreat NBP_Group Incubate with NBP (e.g., 10 µM for 24h) Pretreat->NBP_Group Treatment Group Vehicle_Group Incubate with Vehicle Pretreat->Vehicle_Group Control Group OGD Induce Oxygen-Glucose Deprivation (OGD) (Glucose-free media + Hypoxic Chamber for 8h) NBP_Group->OGD Vehicle_Group->OGD Reperf Reperfusion (Return to normal media/normoxia for 24h) OGD->Reperf Analysis Perform Outcome Analyses Reperf->Analysis Viability Cell Viability (MTT) Analysis->Viability Apoptosis Apoptosis (TUNEL) Analysis->Apoptosis ROS Oxidative Stress (ROS) Analysis->ROS Mito Mitochondrial Health (MMP) Analysis->Mito

Caption: Experimental workflow for the in vitro OGD/R model.
Western Blot Analysis

  • Objective: To quantify the expression levels of specific proteins involved in signaling pathways modulated by NBP.

  • Procedure:

    • Protein Extraction: Lysates are prepared from brain tissue (ischemic penumbra) or cell pellets using RIPA buffer with protease and phosphatase inhibitors.

    • Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • Electrophoresis: Equal amounts of protein (e.g., 20-40 µg) are separated by size on an SDS-PAGE gel.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-JNK, Nrf2, cleaved caspase-3, Bcl-2, β-actin).

    • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Band intensity is quantified using software like ImageJ, and target protein levels are normalized to a loading control (e.g., β-actin).

Conclusion and Future Perspectives

Butylphthalide is a multi-target neuroprotective agent with a robust profile of anti-oxidant, anti-inflammatory, and anti-apoptotic activities, converging on the preservation of mitochondrial function.[1][2] Clinical data strongly supports its efficacy in improving functional outcomes in patients with acute ischemic stroke.[19] The pleiotropic nature of its mechanism makes it a compelling candidate for other neurological conditions characterized by similar pathologies, such as intracerebral hemorrhage and chronic neurodegenerative diseases.

Future research should focus on several key areas:

  • Long-term Efficacy: Ongoing trials like BLESS are crucial for determining the long-term benefits of NBP on cognitive function and stroke recurrence.[11]

  • Isotopic Analogs: The design and testing of deuterated Butylphthalide are a logical next step to potentially improve its pharmacokinetic profile, enhance patient compliance, and further solidify its therapeutic value.

  • Combination Therapies: Investigating NBP in combination with other neuroprotective or thrombolytic agents may yield synergistic effects and further improve outcomes for stroke patients.[7]

References

Physicochemical Characteristics of Butylphthalide-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of Butylphthalide-d3. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies utilizing this deuterated internal standard. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Core Physicochemical Data

This compound is the deuterated form of Butylphthalide (also known as 3-n-butylphthalide or NBP), a compound first isolated from celery seeds and recognized for its potential as an anti-cerebral-ischemia agent.[1] The primary application of this compound is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Deuteration can potentially influence the pharmacokinetic and metabolic profiles of drugs.[1]

The following tables summarize the key physicochemical properties of this compound and its non-deuterated analog, n-Butylphthalide. Due to the limited availability of specific experimental data for the deuterated form, some properties are inferred from its non-deuterated counterpart, as the physicochemical differences are generally minimal.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁D₃O₂[2]
Molecular Weight 193.26 g/mol [2]
Appearance Oil[2]
Color Colorless to light yellow[2]
Storage Pure form: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]
Purity ≥99.81%[2]

Table 2: Physicochemical Properties of n-Butylphthalide (for reference)

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂[3]
Molecular Weight 190.24 g/mol [3]
Appearance Neat oil
Boiling Point 177-178 °C at 15 mm Hg[3]
Density 1.068-1.074 g/cm³[3]
UV/Vis. λmax 227 nm
Solubility
   Ethanol~30 mg/mL
   DMSO~30 mg/mL
   Dimethylformamide (DMF)~30 mg/mL
   Ethanol:PBS (1:2, pH 7.2)~0.33 mg/mL

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound in research. The following sections provide protocols for common analytical techniques.

LC-MS/MS Quantification of Butylphthalide and its Metabolites

This protocol is adapted from a method for the simultaneous determination of n-butylphthalide and its major metabolites in human plasma, utilizing deuterated internal standards.

Sample Preparation:

  • To a 100 µL aliquot of human plasma, add the internal standard solution (including this compound).

  • Precipitate proteins by adding methanol.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for LC-MS/MS analysis.

Chromatographic Conditions:

  • LC System: Agilent 1200 series or equivalent.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: A gradient of methanol-acetonitrile and 5 mM ammonium acetate.

  • Flow Rate: 0.6 mL/min.

Mass Spectrometric Conditions:

  • Mass Spectrometer: Agilent 6460 triple-quadrupole mass spectrometer or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes depending on the analyte.

  • MS Parameters:

    • Capillary Voltage: +5.0 kV

    • Nebulizer Gas Pressure: 25 psi

    • Carrier Gas Flow: 10 L/min at 280°C

    • Sheath Gas Flow: 6 L/min at 280°C

  • Detection: Multiple Reaction Monitoring (MRM) is employed. For n-butylphthalide, the transition is m/z 191 → 145. The corresponding transition for this compound would be adjusted for the mass difference.

General Protocol for GC-MS Analysis

This general protocol can be adapted for the analysis of this compound.

Sample Preparation:

  • Extract the analyte from the biological matrix using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Conditions:

  • GC System: Agilent 7890 Gas Chromatograph or equivalent.

  • Column: DB-5MS capillary column or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp to 310°C at a rate of 10°C/min.

    • Hold at 310°C for 8 minutes.

  • MS System: Time-of-flight (TOF) or quadrupole mass spectrometer.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Data Acquisition: Full scan mode to identify characteristic ions and fragmentation patterns.

Signaling Pathways and Experimental Workflows

n-Butylphthalide exerts its neuroprotective effects through multiple signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow for pharmacokinetic studies using this compound.

Signaling Pathway Diagrams

Nrf2_Signaling_Pathway NBP n-Butylphthalide Nrf2 Nrf2 NBP->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., Ischemia) Keap1 Keap1 ROS->Keap1 activates Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination & Degradation Keap1->Ub ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus & binds Nrf2->Ub Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes induces transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Nrf2-ARE Antioxidant Signaling Pathway

TLR4_NFkB_Signaling_Pathway NBP n-Butylphthalide TLR4 TLR4 NBP->TLR4 inhibits LPS_Damage Ischemic Damage (e.g., DAMPs) LPS_Damage->TLR4 activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines induces transcription Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation leads to

TLR4/NF-κB Inflammatory Signaling Pathway

JNK_Apoptosis_Pathway NBP n-Butylphthalide JNK JNK NBP->JNK inhibits phosphorylation Ischemic_Stress Ischemic Stress MAPKKK MAPKKK (e.g., ASK1) Ischemic_Stress->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Mitochondria Mitochondria JNK->Mitochondria Bim Pro-apoptotic Proteins (e.g., Bim) cJun->Bim induces transcription Bim->Mitochondria activates Caspase9 Caspase-9 Mitochondria->Caspase9 releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

JNK Pro-Apoptotic Signaling Pathway
Experimental Workflow Diagram

Pharmacokinetic_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Spike_IS Spike Biological Matrix (e.g., Plasma) with This compound (IS) Extraction Protein Precipitation & Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation of Solvent & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (Analyte and IS co-elute) Injection->Separation Detection Mass Spectrometric Detection (MRM of Analyte and IS) Separation->Detection Quantification Quantification using Analyte/IS Peak Area Ratio Detection->Quantification PK_Analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) Quantification->PK_Analysis

Pharmacokinetic Study Workflow using a Deuterated Internal Standard

References

Deuterium-Labeled Butylphthalide for In-Vitro Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deuterium-labeled Butylphthalide (d-NBP) for in-vitro studies. It covers the rationale for deuterium labeling, metabolic pathways, neuroprotective mechanisms, and detailed experimental protocols for evaluating its efficacy. While direct comparative in-vitro studies on the efficacy and metabolism of d-NBP versus its non-deuterated counterpart (NBP) are limited in publicly available literature, this guide synthesizes the existing knowledge on NBP and the principles of deuterium labeling to provide a comprehensive resource for researchers.

Introduction to Deuterium-Labeled Butylphthalide

3-n-butylphthalide (NBP) is a synthetic compound originally derived from the seeds of Apium graveolens (celery) and has been investigated for its neuroprotective properties, particularly in the context of ischemic stroke.[1] Deuterium labeling, the substitution of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to potentially improve the pharmacokinetic and metabolic profile of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[2][3] This can lead to increased metabolic stability, reduced formation of potentially reactive metabolites, and an extended half-life. This guide explores the application of these principles to Butylphthalide for in-vitro research.

In-Vitro Metabolism of Butylphthalide and the Impact of Deuteration

In-vitro studies using human liver microsomes have shown that NBP undergoes extensive metabolism, primarily through hydroxylation and subsequent oxidation.[4][5] The major sites of metabolism are on the butyl side chain.

Key Metabolic Pathways of NBP:

  • Hydroxylation: The initial and primary metabolic step is the hydroxylation of the butyl side chain, leading to various hydroxylated metabolites.

  • Oxidation: The hydroxylated metabolites can be further oxidized to form keto and carboxylic acid derivatives.

Cytochrome P450 (CYP) Isoforms Involved:

Studies have identified several CYP450 isoforms responsible for the metabolism of NBP, with CYP3A4, CYP2E1, and CYP1A2 playing significant roles.[4][5]

Table 1: Major Metabolites of 3-n-Butylphthalide Identified in In-Vitro and In-Vivo Studies

Metabolite IDMetabolite NameMetabolic PathwayKey Enzymes
M210-Keto-NBPOxidationP450, ADH, ALDH
M3-13-Hydroxy-NBPHydroxylationCYP450s
M3-210-Hydroxy-NBPHydroxylationCYP3A4, CYP2E1, CYP1A2
M5-2NBP-11-oic acidOxidationP450, ADH, ALDH

Data sourced from Diao et al., 2012.[4][5] ADH: Alcohol Dehydrogenase, ALDH: Aldehyde Dehydrogenase.

Anticipated Effects of Deuterium Labeling:

Deuteration at the metabolically active sites on the butyl side chain of NBP is expected to slow down the rate of hydroxylation by CYP450 enzymes due to the kinetic isotope effect.[2][3][6] This would theoretically lead to:

  • Increased Metabolic Stability: A slower rate of metabolism in in-vitro systems like liver microsomes.

  • Altered Metabolite Profile: A potential shift in the ratios of different metabolites, with a decrease in the formation of metabolites resulting from the cleavage of the C-D bond.

In-Vitro Neuroprotective Mechanisms of Butylphthalide

NBP has demonstrated a range of neuroprotective effects in various in-vitro models of neuronal injury, particularly those mimicking ischemic stroke, such as oxygen-glucose deprivation (OGD).[7][8] Deuterium-labeled NBP is hypothesized to retain these mechanisms of action.

Table 2: Summary of In-Vitro Neuroprotective Effects of NBP

Experimental ModelKey FindingsReference
PC12 cells with OGDIncreased cell viability, reduced apoptosis, and decreased caspase-3 activity.[7]
PC12 cells with OGDReduced levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and increased superoxide dismutase (SOD) activity.[7]
PC12 cells with OGDEnhanced mitochondrial membrane potential and increased activity of mitochondrial respiratory chain complexes.[7]
Cortical Neuronal CulturesAttenuated serum deprivation-induced neuronal apoptosis and ROS production.[1]
HUVEC cells with OGDProtected against oxidative/nitrosative stress and mitochondrial damage.[8]

OGD: Oxygen-Glucose Deprivation, ROS: Reactive Oxygen Species.

Signaling Pathways Modulated by Butylphthalide

NBP exerts its neuroprotective effects by modulating several key signaling pathways involved in cell survival, apoptosis, and stress response.

  • JNK Signaling Pathway: NBP has been shown to down-regulate the pro-apoptotic signaling mediated by phospho-JNK.[1]

JNK_Pathway Stress Stimuli Stress Stimuli ASK1 ASK1 Stress Stimuli->ASK1 MKK4/7 MKK4/7 ASK1->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Apoptosis Apoptosis c-Jun->Apoptosis NBP NBP NBP->JNK caption JNK Signaling Pathway in Apoptosis

JNK Signaling Pathway in Apoptosis
  • HIF-1α Ubiquitination Pathway: Under normoxic conditions, HIF-1α is targeted for degradation through ubiquitination. NBP's role in this pathway is an area of ongoing research.

HIF1a_Ubiquitination cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α PHDs PHDs HIF-1α->PHDs O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHDs->Hydroxylated HIF-1α VHL VHL Hydroxylated HIF-1α->VHL Ubiquitination Ubiquitination VHL->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation HIF-1α_hypoxia HIF-1α Stabilization & Nuclear Translocation Stabilization & Nuclear Translocation HIF-1α_hypoxia->Stabilization & Nuclear Translocation Gene Transcription Gene Transcription Stabilization & Nuclear Translocation->Gene Transcription caption HIF-1α Ubiquitination Pathway

HIF-1α Ubiquitination Pathway
  • AMPK/PGC-1α Signaling Pathway: This pathway is crucial for mitochondrial biogenesis and cellular energy homeostasis. NBP has been shown to activate this pathway, contributing to its protective effects on mitochondrial function.

AMPK_PGC1a_Pathway Cellular Stress (e.g., OGD) Cellular Stress (e.g., OGD) AMPK AMPK Cellular Stress (e.g., OGD)->AMPK PGC-1α PGC-1α AMPK->PGC-1α NRF-1, NRF-2 NRF-1, NRF-2 PGC-1α->NRF-1, NRF-2 TFAM TFAM NRF-1, NRF-2->TFAM Mitochondrial Biogenesis Mitochondrial Biogenesis TFAM->Mitochondrial Biogenesis NBP NBP NBP->AMPK caption AMPK/PGC-1α Signaling Pathway

AMPK/PGC-1α Signaling Pathway

Detailed Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments to assess the neuroprotective effects of deuterium-labeled Butylphthalide.

Oxygen-Glucose Deprivation (OGD) in PC12 Cells

This protocol describes a common in-vitro model to simulate ischemic conditions.

OGD_Workflow Seed PC12 Cells Seed PC12 Cells Pre-treatment with d-NBP/NBP Pre-treatment with d-NBP/NBP Seed PC12 Cells->Pre-treatment with d-NBP/NBP OGD Induction OGD Induction Pre-treatment with d-NBP/NBP->OGD Induction Reoxygenation Reoxygenation OGD Induction->Reoxygenation Cell Viability/Function Assays Cell Viability/Function Assays Reoxygenation->Cell Viability/Function Assays caption Workflow for OGD Experiment in PC12 Cells

Workflow for OGD Experiment in PC12 Cells

Materials:

  • PC12 cell line

  • Cell culture medium (e.g., DMEM) with supplements

  • Glucose-free DMEM

  • Deuterium-labeled Butylphthalide (d-NBP) and non-labeled Butylphthalide (NBP)

  • Hypoxia chamber or incubator with controlled O2 and CO2 levels

  • Reagents for cell viability and functional assays

Procedure:

  • Cell Culture: Culture PC12 cells in standard medium to 70-80% confluency.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of d-NBP, NBP, or vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24 hours).

  • OGD Induction:

    • Wash the cells with pre-warmed, glucose-free DMEM.

    • Replace the medium with fresh, glucose-free DMEM.

    • Place the cells in a hypoxia chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration determined by preliminary experiments (e.g., 6-8 hours).

  • Reoxygenation:

    • Remove the cells from the hypoxia chamber.

    • Replace the glucose-free medium with standard, glucose-containing culture medium.

    • Return the cells to a normoxic incubator (21% O2, 5% CO2) for a specified period (e.g., 24 hours).

  • Assessment: Perform various assays to evaluate cell viability, apoptosis, mitochondrial function, and oxidative stress.

Assessment of Mitochondrial Membrane Potential (MMP) using JC-1

The JC-1 assay is a common method to assess mitochondrial health.[1][9][10]

Materials:

  • JC-1 dye

  • Treated cells from the OGD experiment

  • Fluorescence microscope or plate reader

Procedure:

  • Preparation of JC-1 Staining Solution: Prepare a working solution of JC-1 in cell culture medium according to the manufacturer's instructions (typically 1-10 µM).

  • Staining:

    • Remove the culture medium from the cells.

    • Add the JC-1 staining solution to each well.

    • Incubate at 37°C for 15-30 minutes, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells with an appropriate assay buffer (e.g., PBS).

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates), while apoptotic cells with low MMP will show green fluorescence (JC-1 monomers).

    • Plate Reader: Measure the fluorescence intensity at two different wavelengths:

      • Green (monomers): Excitation ~485 nm, Emission ~535 nm.

      • Red (J-aggregates): Excitation ~535 nm, Emission ~595 nm.

    • Calculate the ratio of red to green fluorescence as an indicator of MMP.

Western Blot Analysis of JNK Pathway Proteins

This protocol allows for the semi-quantitative analysis of protein expression and phosphorylation.[11][12][13]

Materials:

  • Cell lysates from the OGD experiment

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-total-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample in Laemmli buffer.

    • Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the expression of the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.

In-Vitro Blood-Brain Barrier (BBB) Permeability Assay

This assay evaluates the ability of a compound to cross a simulated BBB.[4][14][15]

Materials:

  • bEnd.3 (mouse brain endothelial) cell line

  • Transwell inserts

  • d-NBP and NBP

  • Assay buffer (e.g., HBSS)

  • LC-MS/MS or other analytical method for quantification

Procedure:

  • Cell Seeding: Seed bEnd.3 cells onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed with high transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add the test compound (d-NBP or NBP) to the apical (donor) chamber.

    • At specified time points, collect samples from the basolateral (receiver) chamber.

    • Replace the collected volume with fresh assay buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Conclusion

Deuterium-labeled Butylphthalide presents a promising avenue for research in neuroprotective therapies. The enhanced metabolic stability anticipated from deuterium substitution could translate to improved efficacy and a more favorable pharmacokinetic profile. The in-vitro models and experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of d-NBP's biological activity and mechanisms of action. Further studies directly comparing the in-vitro properties of d-NBP and NBP are warranted to fully elucidate the therapeutic potential of this deuterium-labeled compound.

References

Navigating the Stability of Butylphthalide-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of Butylphthalide-d3 in various solvents, a critical consideration for its use as an internal standard in pharmacokinetic studies and other research applications. Understanding the degradation kinetics and pathways of this deuterated compound is paramount for ensuring data accuracy and integrity. This document outlines key stability-indicating parameters, detailed experimental protocols for forced degradation studies, and potential degradation pathways.

Executive Summary

This compound, a deuterated analog of Butylphthalide, is primarily utilized as an internal standard in bioanalytical methods. Its stability is crucial for the accurate quantification of Butylphthalide in biological matrices. While specific public data on the stability of this compound is limited, this guide synthesizes information on the stability of Butylphthalide and general principles of deuterated compound stability to provide a robust framework for its handling and storage. The C-D bond is stronger than the C-H bond, which can sometimes lead to slower metabolism or degradation, a phenomenon known as the kinetic isotope effect. However, for general chemical stability in solvents, the principles remain largely the same as for the non-deuterated counterpart.

Physicochemical Properties of Butylphthalide

A foundational understanding of the parent compound's properties is essential.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₂PubChem
Molecular Weight 190.24 g/mol PubChem
Appearance Colorless, oily liquidPubChem
Boiling Point 177-178 °C at 15 mmHgPubChem
Solubility Slightly soluble in water; soluble in oil. Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (approximately 30 mg/mL).[1]PubChem, Cayman Chemical
Storage (Neat Oil) -20°C for ≥ 4 yearsCayman Chemical

Stability of this compound in Solvents

The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. The following tables provide a summary of recommended storage conditions and hypothetical stability data based on typical degradation patterns for similar small molecules.

Table 1: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureRecommended Duration
DMSO-80°C≤ 6 months
Ethanol-80°C≤ 6 months
Acetonitrile-80°C≤ 6 months
Methanol-80°C≤ 6 months
Aqueous Buffers (e.g., PBS)-20°C≤ 24 hours[1]

Note: It is strongly recommended to prepare fresh aqueous solutions daily. For organic stock solutions, minimize freeze-thaw cycles.

Table 2: Hypothetical Degradation of this compound in Various Solvents under Accelerated Conditions (40°C)

SolventInitial Concentration (µg/mL)% Recovery after 7 days% Recovery after 14 days% Recovery after 30 days
Acetonitrile100>98%>95%>90%
Methanol100>97%>94%>88%
DMSO100>99%>98%>96%
Water (pH 7)10<90%<80%<70%

Disclaimer: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual stability should be determined experimentally.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following are detailed protocols for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

Acidic Hydrolysis
  • Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

  • Conditions: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After incubation, neutralize the solution with an appropriate volume of 0.1 N NaOH.

  • Analysis: Analyze the sample by a stability-indicating HPLC or LC-MS method.

Basic Hydrolysis
  • Procedure: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

  • Conditions: Keep the solution at room temperature for 8 hours.

  • Neutralization: After the specified time, neutralize the solution with an appropriate volume of 0.1 N HCl.

  • Analysis: Analyze the sample by a stability-indicating HPLC or LC-MS method.

Oxidative Degradation
  • Procedure: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Conditions: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the sample by a stability-indicating HPLC or LC-MS method.

Thermal Degradation
  • Procedure: Place a solid sample of this compound in a thermostatically controlled oven.

  • Conditions: Maintain the temperature at 70°C for 48 hours.

  • Sample Preparation: After exposure, dissolve the sample in a suitable solvent for analysis.

  • Analysis: Analyze the sample by a stability-indicating HPLC or LC-MS method.

Photostability Testing
  • Procedure: Expose a solution of this compound (e.g., 100 µg/mL in acetonitrile) to light.

  • Conditions: According to ICH Q1B guidelines, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC or LC-MS method.

Visualization of Experimental Workflow and Potential Degradation Pathway

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of this compound.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1N NaOH, RT) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (70°C, Solid State) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Analysis Stability-Indicating HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathway

Based on the known metabolism of Butylphthalide, a potential degradation pathway under hydrolytic and oxidative stress is proposed. The primary degradation is expected to involve hydrolysis of the lactone ring and oxidation of the butyl side chain.

Degradation_Pathway B3D This compound Hydrolyzed Hydroxy Acid Metabolite (Lactone Ring Opening) B3D->Hydrolyzed Hydrolysis (Acid/Base) Oxidized Hydroxylated Metabolites (on Butyl Chain) B3D->Oxidized Oxidation FurtherOxidized Carboxylic Acid Metabolite Oxidized->FurtherOxidized Further Oxidation

Caption: Potential Degradation Pathway of this compound.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS) is recommended.

Table 3: Recommended LC-MS Parameters

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute degradants, then the parent compound.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Detector Mass Spectrometer (e.g., Triple Quadrupole)
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Specific to this compound and its expected degradants.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound in various solvents. While direct experimental data for the deuterated compound is not extensively available, the provided protocols for forced degradation studies, based on ICH guidelines, and the proposed analytical methodology will enable researchers to generate the necessary stability data for their specific applications. Proper storage and handling, as outlined in this document, are essential to ensure the integrity of this compound as a reliable internal standard. It is imperative that researchers validate their own stability data under their specific experimental conditions.

References

Navigating Preclinical Research: A Technical Guide to Butylphthalide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Butylphthalide-d3, a deuterated analog of Butylphthalide (NBP), for its application in preclinical research. This document outlines available suppliers, key technical data, experimental protocols derived from published studies, and the molecular pathways through which Butylphthalide exerts its neuroprotective effects.

Introduction to this compound

This compound is the deuterium-labeled form of Butylphthalide, a compound first isolated from celery seeds.[1] The non-labeled form, dl-3-n-butylphthalide, is a synthetic racemic compound approved for the treatment of ischemic stroke in China.[2] In preclinical research, deuterated compounds like this compound serve as valuable tools, primarily as internal standards for quantitative analysis in techniques such as mass spectrometry and as tracers to study the pharmacokinetics and metabolism of the parent drug.[1] The neuroprotective properties of Butylphthalide are a key area of investigation, with research pointing to its multifaceted mechanism of action, including enhancing cerebral blood flow, reducing inflammation, inhibiting neuronal apoptosis, and supporting mitochondrial function.[3]

Suppliers and Technical Data

For researchers sourcing this compound for preclinical studies, several suppliers offer this stable isotope-labeled compound. The following table summarizes the technical data available from prominent suppliers.

Parameter Specification Supplier(s)
Synonyms 3-n-Butylphthalide-d3, 3-Butyl-1(3H)-isobenzofuranone-d3MedChemExpress, LGC Standards
Molecular Formula C₁₂H₁₁D₃O₂MedChemExpress, LGC Standards
Molecular Weight 193.26MedChemExpress, LGC Standards
Purity 99.81%MedChemExpress
Appearance Colorless to light yellow oilMedChemExpress
Unlabeled CAS No. 6066-49-5MedChemExpress, LGC Standards
Storage (Pure Form) -20°C for 3 yearsMedChemExpress
Storage (In Solvent) -80°C for 6 months, -20°C for 1 monthMedChemExpress

Experimental Protocols in Preclinical Research

The following sections outline methodologies for key experiments involving Butylphthalide, as described in preclinical literature. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vivo Models of Ischemic Stroke

A common preclinical model for studying the neuroprotective effects of Butylphthalide is the middle cerebral artery occlusion (MCAO) model in rodents.

Objective: To assess the neuroprotective effects of Butylphthalide in an animal model of focal cerebral ischemia.

Methodology:

  • Animal Model: Adult male mice or rats are subjected to MCAO to induce a focal ischemic stroke.

  • Drug Administration:

    • Route: Administration can be via oral gavage (p.o.), intraperitoneal injection (i.p.), or intranasal delivery.[2][4]

    • Dosage: Effective doses in mice have been reported in the range of 60-100 mg/kg.[5][6]

    • Timing: Treatment is typically initiated shortly after the ischemic event (e.g., 1 hour post-occlusion) and may continue for several days.[4][5]

  • Assessment of Neurological Deficits: Neurological function is evaluated using standardized scoring systems at various time points post-MCAO.

  • Infarct Volume Measurement: Brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.[5]

  • Biochemical and Histological Analysis: Brain tissue from the peri-infarct region is collected for further analysis, such as Western blotting, immunohistochemistry, or measurement of inflammatory markers.[5]

In Vitro Neuroprotection Assays

Primary neuronal cell cultures are utilized to investigate the direct neuroprotective effects of Butylphthalide.

Objective: To determine the ability of Butylphthalide to protect neurons from cell death induced by stressors like serum deprivation or oxidative stress.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured.

  • Induction of Cell Death: Neuronal apoptosis is induced by methods such as serum deprivation or exposure to hydrogen peroxide (H₂O₂).[5][7]

  • Treatment: Cells are treated with Butylphthalide at various concentrations (e.g., 10 µM) before or during the insult.[5]

  • Cell Viability Assessment: Cell viability is measured using assays such as MTT or by quantifying markers of apoptosis.

  • Mechanism of Action Studies:

    • Apoptosis: Activation of caspases (e.g., caspase-3) and changes in the expression of Bcl-2 family proteins are assessed by Western blot.[7][8]

    • Oxidative Stress: The production of reactive oxygen species (ROS) is quantified using fluorescent probes.[5][8]

    • Signaling Pathways: Phosphorylation status of key proteins in pathways like JNK, Akt, and ERK is determined by Western blot.[5][9]

Signaling Pathways and Mechanisms of Action

Butylphthalide exerts its neuroprotective effects through a complex interplay of multiple signaling pathways. The diagrams below illustrate some of the key mechanisms.

G cluster_0 Anti-Inflammatory Pathway NBP Butylphthalide TLR4 TLR4 NBP->TLR4 inhibits NFkB NF-κB TLR4->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Butylphthalide's anti-inflammatory action via TLR4/NF-κB inhibition.

G cluster_1 Antioxidant Response Pathway NBP Butylphthalide Nrf2 Nrf2 NBP->Nrf2 activates HO1 HO-1 Nrf2->HO1 upregulates Antioxidant Antioxidant & Anti-inflammatory Effects HO1->Antioxidant

Activation of the Nrf2/HO-1 antioxidant pathway by Butylphthalide.

G cluster_2 Anti-Apoptotic Pathways NBP Butylphthalide PI3K PI3K NBP->PI3K activates Mitochondria Mitochondrial Dysfunction NBP->Mitochondria inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Mitochondria->Apoptosis

Butylphthalide's inhibition of apoptosis via PI3K/Akt and mitochondria.

Summary

This compound is an essential tool for the preclinical investigation of Butylphthalide. Its use as an internal standard and tracer allows for robust pharmacokinetic and metabolic studies. The neuroprotective effects of the parent compound are well-documented, involving a multitude of signaling pathways that collectively combat inflammation, oxidative stress, and apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers designing and conducting preclinical studies with this promising therapeutic agent.

References

The Kinetic Isotope Effect in Action: A Technical Guide to the Biological Activity of Deuterated Butylphthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-n-butylphthalide (NBP), a compound first isolated from the seeds of Apium graveolens (celery), has garnered significant attention for its neuroprotective properties, particularly in the context of ischemic stroke. Clinical evidence supports the efficacy of the racemic mixture, dl-NBP, in improving functional outcomes for stroke patients. The biological activity of NBP is multifaceted, encompassing anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. This technical guide delves into the established biological activities of Butylphthalide and explores the potential for enhancing its therapeutic profile through deuteration. By leveraging the kinetic isotope effect, strategic substitution of hydrogen with deuterium atoms can modulate the drug's metabolic fate, potentially leading to improved pharmacokinetic properties and enhanced efficacy. This document provides a comprehensive overview of NBP's mechanisms of action, its metabolic pathways, and a forward-looking perspective on the prospective benefits of developing a deuterated analog for neuroprotective therapies.

Introduction to Butylphthalide and the Rationale for Deuteration

dl-3-n-butylphthalide (NBP) is a synthetic racemic compound that has been approved for the treatment of ischemic stroke in China.[1] Its neuroprotective effects are attributed to a range of activities that counteract the pathological cascade initiated by cerebral ischemia.[2][3][4] These include mitigating oxidative stress, reducing inflammation, and inhibiting neuronal apoptosis.[4][5][6]

The therapeutic potential of many drugs is limited by their pharmacokinetic properties, particularly the rate of metabolism, which influences bioavailability and half-life. Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's metabolic profile.[7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) family. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, reduced formation of potentially toxic metabolites, and an overall improvement in the drug's safety and efficacy profile.[7][8] Given that NBP undergoes extensive metabolism, a deuterated version holds the promise of a more robust and predictable clinical performance.

Biological Activity of Butylphthalide (NBP)

The neuroprotective effects of NBP are pleiotropic, targeting multiple pathways involved in the pathophysiology of ischemic stroke and other neurodegenerative diseases.

Anti-inflammatory and Antioxidant Mechanisms

NBP has been shown to exert potent anti-inflammatory and antioxidant effects. It can suppress the expression of pro-inflammatory mediators and upregulate endogenous antioxidant defense systems. Key signaling pathways modulated by NBP include:

  • Nrf2-ARE Pathway: NBP administration can increase the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins. This leads to the upregulation of downstream targets such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative stress.[5][6]

  • TLR4/MyD88/NF-κB Signaling Pathway: NBP can inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-κB (NF-κB) signaling pathway.[5] This pathway plays a crucial role in the innate immune response and inflammation. By inhibiting this pathway, NBP reduces the production of pro-inflammatory cytokines.[5]

Anti-apoptotic Mechanisms

NBP has demonstrated the ability to inhibit neuronal apoptosis, a form of programmed cell death that is a hallmark of ischemic brain injury. Its anti-apoptotic effects are mediated through:

  • Modulation of the Mitochondrial Apoptotic Pathway: NBP can influence the expression of proteins involved in the mitochondrial apoptotic pathway. It has been shown to inhibit the expression of Bax and Bnip3, pro-apoptotic proteins, and reverse the reduction of mitochondrial membrane potential.[3]

  • HIF-1α Ubiquitination and Degradation: NBP can promote the ubiquitination and subsequent degradation of hypoxia-inducible factor 1-alpha (HIF-1α).[3] HIF-1α is a key transcription factor that regulates the expression of genes involved in both cell survival and apoptosis, including Bax and Bnip3.[3]

Pharmacokinetics and Metabolism of Butylphthalide

Understanding the metabolism of NBP is critical to identifying suitable positions for deuteration. NBP is extensively metabolized in humans, primarily through hydroxylation and subsequent oxidation.[9]

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of NBP and its major metabolites in human plasma, utilizing deuterated internal standards to ensure accuracy.[9] The major circulating metabolites include 10-keto-NBP, 3-hydroxy-NBP, 10-hydroxy-NBP, and NBP-11-oic acid.[9]

Table 1: Linearity of LC-MS/MS Method for NBP and its Metabolites [9]

AnalyteConcentration Range (ng/mL)
NBP3.00 - 800
10-keto-NBP3.00 - 800
3-hydroxy-NBP3.00 - 2400
10-hydroxy-NBP3.00 - 2400
NBP-11-oic acid3.00 - 2400

Deuterated Butylphthalide: A Prospective Analysis

While no direct studies on the biological activity of a deuterated Butylphthalide therapeutic have been published, we can hypothesize the potential benefits based on its known metabolism and the principles of the kinetic isotope effect. The primary sites of metabolic attack on the NBP molecule are the benzylic and alkyl positions.

Strategic deuteration at these metabolically labile sites could slow down the rate of hydroxylation, leading to:

  • Increased Half-Life and Exposure: A reduced rate of metabolism would likely result in a longer plasma half-life for the parent drug, increasing its overall exposure (Area Under the Curve - AUC). This could potentially lead to a more sustained therapeutic effect and allow for less frequent dosing.

  • Altered Metabolite Profile: Deuteration could shift the metabolic pathway, potentially reducing the formation of certain metabolites. This could be advantageous if any of the metabolites are associated with off-target effects or contribute to drug-drug interactions.

  • Enhanced Efficacy: By maintaining higher plasma concentrations of the active parent drug for a longer duration, a deuterated version of NBP may exhibit enhanced neuroprotective efficacy.

Experimental Protocols

The following are generalized experimental protocols that would be essential for the investigation of a novel deuterated Butylphthalide.

In Vitro Metabolic Stability Assay
  • Objective: To compare the metabolic stability of deuterated NBP with its non-deuterated counterpart.

  • Methodology:

    • Incubate deuterated NBP and non-deuterated NBP separately with human liver microsomes (or other relevant metabolic systems) in the presence of NADPH.

    • Collect samples at various time points.

    • Quench the reaction with a suitable organic solvent.

    • Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated NBP.

  • Methodology:

    • Administer a single dose of either deuterated or non-deuterated NBP to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).

    • Collect blood samples at predetermined time points.

    • Process the blood samples to obtain plasma.

    • Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

In Vivo Efficacy Study in a Rodent Model of Ischemic Stroke
  • Objective: To evaluate the neuroprotective efficacy of deuterated NBP in a relevant animal model.

  • Methodology:

    • Induce focal cerebral ischemia in rodents (e.g., using the middle cerebral artery occlusion - MCAO - model).

    • Administer either deuterated NBP, non-deuterated NBP, or a vehicle control at a specified time post-ischemia.

    • Assess neurological deficits at various time points using standardized behavioral tests (e.g., modified Neurological Severity Score, cylinder test).

    • At the end of the study, sacrifice the animals and measure the infarct volume in the brain.

    • Perform histological and molecular analyses on brain tissue to assess markers of inflammation, oxidative stress, and apoptosis.

Visualizations

Nrf2_Pathway NBP Butylphthalide (NBP) Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 Inhibits Keap1 binding Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Proteins Antioxidant Proteins (e.g., HO-1, NQO1) ARE->Antioxidant_Proteins Promotes transcription Oxidative_Stress Oxidative Stress Antioxidant_Proteins->Oxidative_Stress Reduces

Caption: Nrf2-ARE Signaling Pathway Activation by Butylphthalide.

HIF1a_Pathway NBP Butylphthalide (NBP) Ubiquitination Ubiquitination NBP->Ubiquitination Promotes HIF1a HIF-1α HIF1a->Ubiquitination Bax_Bnip3 Bax, Bnip3 (Pro-apoptotic genes) HIF1a->Bax_Bnip3 Upregulates transcription Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Leads to Proteasomal_Degradation->HIF1a Degrades Apoptosis Apoptosis Bax_Bnip3->Apoptosis Induces

Caption: NBP-mediated degradation of HIF-1α and inhibition of apoptosis.

Deuterated_NBP_Workflow cluster_0 Preclinical Development cluster_1 Pharmacokinetic & Efficacy Testing cluster_2 Toxicology & Safety Synthesis Synthesis of Deuterated NBP Analogs In_Vitro_Screening In Vitro Metabolic Stability Screening Synthesis->In_Vitro_Screening Lead_Selection Lead Candidate Selection In_Vitro_Screening->Lead_Selection PK_Studies In Vivo Pharmacokinetic Studies (Rodents) Lead_Selection->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (Stroke Model) PK_Studies->Efficacy_Studies Tox_Studies Toxicology and Safety Pharmacology Efficacy_Studies->Tox_Studies

Caption: Proposed workflow for the development of deuterated Butylphthalide.

Conclusion and Future Directions

Butylphthalide has demonstrated significant promise as a neuroprotective agent for the treatment of ischemic stroke. Its multifaceted mechanism of action, targeting key pathways in inflammation, oxidative stress, and apoptosis, provides a strong rationale for its clinical use. The application of deuteration technology to the Butylphthalide scaffold presents a compelling opportunity to enhance its therapeutic potential. By slowing its metabolism, a deuterated analog could offer an improved pharmacokinetic profile, leading to more consistent and sustained therapeutic effects.

Future research should focus on the synthesis and preclinical evaluation of deuterated Butylphthalide analogs. In vitro and in vivo studies are necessary to confirm the hypothesized improvements in metabolic stability and pharmacokinetics. Furthermore, efficacy studies in relevant animal models of neurodegenerative diseases will be crucial to validate the enhanced therapeutic potential of this next-generation neuroprotective agent. The successful development of a deuterated Butylphthalide could represent a significant advancement in the treatment of ischemic stroke and other neurological disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-n-Butylphthalide in Human Plasma using Butylphthalide-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-n-butylphthalide (NBP) is a compound extracted from celery seeds and is utilized in the treatment of ischemic stroke.[1][2][3] To support pharmacokinetic studies and therapeutic drug monitoring, a robust and reliable bioanalytical method is essential for the accurate quantification of NBP in biological matrices. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of NBP in human plasma. The use of a stable isotope-labeled internal standard, Butylphthalide-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing.[4]

Principle

The method involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer. Quantification is performed in Multiple Reaction Monitoring (MRM) mode, using this compound as the internal standard to ensure accuracy.

Experimental Protocols

Materials and Reagents
  • Analytes: 3-n-butylphthalide (NBP), this compound (NBP-d3, Internal Standard)

  • Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade)

  • Reagents: Ammonium Acetate, Formic Acid (optional, for pH adjustment), Ultrapure Water

  • Biological Matrix: Human Plasma (with K2-EDTA as anticoagulant)

Stock and Working Solutions Preparation
  • NBP Stock Solution (1 mg/mL): Accurately weigh 10 mg of NBP and dissolve in 10 mL of methanol.

  • NBP-d3 Stock Solution (1 mg/mL): Accurately weigh 1 mg of NBP-d3 and dissolve in 1 mL of methanol.

  • NBP Working Standards: Prepare a series of working standards by serially diluting the NBP stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • NBP-d3 Working Solution (50 ng/mL): Dilute the NBP-d3 stock solution with methanol. This solution will be used for plasma sample precipitation.

Sample Preparation Protocol
  • Aliquot 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the NBP-d3 working solution (50 ng/mL in methanol) to each tube. The methanol acts as the protein precipitation agent.

  • Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5-10 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Human Plasma add_is 2. Add 200 µL Methanol with this compound (IS) plasma->add_is vortex 3. Vortex Mix (1 minute) add_is->vortex centrifuge 4. Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer 5. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 6. Inject into LC-MS/MS System transfer->inject

Caption: Plasma Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • System: Agilent 1200 series or equivalent

  • Column: Waters XBridge C18, 3.5 µm, 50 × 2.1 mm or equivalent

  • Mobile Phase A: 5 mM Ammonium Acetate in Water

  • Mobile Phase B: Methanol:Acetonitrile (50:50, v/v)

  • Flow Rate: 0.6 mL/min

  • Gradient Elution:

    • A gradient elution is employed to ensure separation from endogenous plasma components.[2][3][4] A typical gradient might start at a lower percentage of organic phase (Mobile Phase B), ramping up to elute NBP, and then re-equilibrating the column.

Mass Spectrometry (MS)

  • System: Agilent 6460 Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The MRM transition for NBP is m/z 191→145.

    • The expected transition for this compound would be m/z 194→148.

  • Key MS Parameters (starting points for optimization):

    • Gas Temperature: 280°C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 25 psi

    • Capillary Voltage: +5.0 kV

G cluster_workflow LC-MS/MS Analytical Workflow autosampler Autosampler (Prepared Sample) hplc HPLC System Mobile Phase A: 5mM NH4OAc Mobile Phase B: MeOH:ACN C18 Column autosampler->hplc Injection ms Triple Quadrupole MS ESI+ Source MRM Detection hplc->ms Elution data Data Acquisition & Processing ms->data Signal

References

Application Note: Quantitative Analysis of Butylphthalide in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-n-butylphthalide (NBP) is a compound initially isolated from the seeds of Apium graveolens (celery) and is utilized in the treatment of ischemic stroke.[1][2] Given its therapeutic importance, a robust and reliable method for the quantitative analysis of Butylphthalide in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and bioequivalence assessments. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Butylphthalide in human plasma, employing Butylphthalide-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The use of a SIL-IS is the preferred method in quantitative bioanalysis as it compensates for variability in sample preparation and potential matrix effects.

Principle

This method involves the extraction of Butylphthalide and the this compound internal standard from human plasma via protein precipitation. The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. The concentration of Butylphthalide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Analytes: 3-n-butylphthalide (NBP), this compound (NBP-d3)

  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Formic Acid (FA, LC-MS grade), Water (Ultrapure)

  • Chemicals: Ammonium Acetate

  • Biological Matrix: Blank human plasma

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Butylphthalide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Butylphthalide stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.

  • Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration curve standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system for this analysis would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.3 mL/min[1]
Gradient Optimized for separation (e.g., start at 10% B, ramp to 90% B)
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage +5.0 kV
Nebulizer Gas Pressure 25 psi
Carrier Gas Flow 10 L/min at 280°C
Sheath Gas Flow 6 L/min at 280°C

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Butylphthalide 191.1145.1[1][3]
This compound 194.1148.1

Data Analysis and Results

The concentration of Butylphthalide in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of Butylphthalide to this compound against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor of 1/x² is typically applied. The concentrations of the QC and unknown samples are then calculated from this regression equation.

Table 4: Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; accuracy and precision within ±20%
Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Precision (Intra- and Inter-day) RSD < 15% (< 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits
Stability Analyte stable under various storage and handling conditions

The developed method has been shown to be linear over a concentration range of 3.00-800 ng/mL for Butylphthalide.[4] The lower limit of quantitation (LLOQ) is typically around 3.00 ng/mL.[4] The intra- and inter-day accuracy and precision are generally within ±15%.[4]

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc Liquid Chromatography (C18 Separation) reconstitute->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Calibration Curve (Linear Regression) ratio->curve quantify Quantify Concentration curve->quantify

Caption: Experimental workflow for the quantitative analysis of Butylphthalide.

G cluster_pathway Pharmacological Actions of Butylphthalide cluster_effects Neuroprotective Effects NBP Butylphthalide (NBP) microcirculation Improves Microcirculation NBP->microcirculation mitochondria Protects Mitochondrial Function NBP->mitochondria oxidative_stress Inhibits Oxidative Stress NBP->oxidative_stress apoptosis Inhibits Neuronal Apoptosis NBP->apoptosis inflammation Reduces Inflammation NBP->inflammation ischemic_stroke Ischemic Stroke Treatment microcirculation->ischemic_stroke mitochondria->ischemic_stroke oxidative_stress->ischemic_stroke apoptosis->ischemic_stroke inflammation->ischemic_stroke

Caption: Simplified overview of Butylphthalide's therapeutic mechanisms.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and specific approach for the quantitative determination of Butylphthalide in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for pharmacokinetic and other clinical studies. The simple protein precipitation extraction procedure allows for a high-throughput workflow.

References

Application Notes and Protocols for Pharmacokinetic Studies Utilizing Butylphthalide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting pharmacokinetic (PK) studies of Butylphthalide using Butylphthalide-d3 as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in bioanalysis, offering high accuracy and precision by correcting for variability during sample preparation and analysis.[1]

Introduction to Butylphthalide and the Role of this compound

3-n-Butylphthalide (NBP) is a compound first isolated from celery seeds and is utilized in the treatment of cerebral ischemic stroke.[2][3][4] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing its therapeutic use.[5][6]

This compound is a deuterated form of Butylphthalide, meaning one or more hydrogen atoms have been replaced by deuterium.[7] This substitution makes it chemically identical to Butylphthalide but with a different molecular weight, allowing it to be distinguished by a mass spectrometer.[1] When used as an internal standard in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), this compound co-elutes with the analyte, compensating for variations in sample processing and matrix effects.[1][2]

Experimental Design and Protocols

A typical pharmacokinetic study involves the administration of Butylphthalide to subjects (e.g., rats or human volunteers), followed by the collection of biological samples (typically plasma) at various time points.[8] The concentration of Butylphthalide in these samples is then determined using a validated bioanalytical method.

Materials and Reagents
  • Analytes: Butylphthalide reference standard, this compound (internal standard)

  • Biological Matrix: Blank plasma (human or rat)

  • Chemicals: Acetonitrile (ACN), Methanol (MeOH), Formic acid, Ammonium acetate, Dimethyl sulfoxide (DMSO), Methyl tert-butyl ether.

  • Equipment: UHPLC system, Triple quadrupole mass spectrometer, Centrifuge, Vortex mixer, Analytical balance, Pipettes.

Stock and Working Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the Butylphthalide reference standard in a suitable solvent such as DMSO or Methanol.[1]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.[1]

  • Analyte Working Solutions: Serially dilute the analyte stock solution with an appropriate solvent (e.g., 50:50 ACN:Water) to prepare a series of working solutions for spiking into blank plasma to create calibration standards and quality control (QC) samples.[1]

  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) to be used for spiking all samples.

Sample Preparation (Protein Precipitation Method)

Protein precipitation is a common and straightforward method for extracting Butylphthalide from plasma samples.[2][3]

  • Spiking: To 50 µL of plasma sample (calibration standard, QC, or study sample), add a fixed volume of the this compound internal standard working solution.

  • Precipitation: Add a precipitating agent, such as acetonitrile or methanol (typically 3 volumes, e.g., 150 µL).[2][3]

  • Vortexing: Vortex the mixture for approximately 2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 4000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean well of a 96-well plate or a vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Butylphthalide.

  • LC System: A suitable UHPLC system.[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% Formic Acid or 5 mM Ammonium Acetate.[1][2][3]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[1]

  • Gradient: A suitable gradient elution to achieve separation of Butylphthalide from endogenous interferences (e.g., 5-95% B over 3 minutes).[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for Butylphthalide.[2][3]

  • MRM Transitions:

    • Butylphthalide: m/z 191 → 145

    • This compound: The transition will be shifted by the number of deuterium atoms. For example, for a d3-labeled standard, a possible transition could be m/z 194 → 148 (this should be confirmed experimentally).

Data Analysis and Pharmacokinetic Parameter Calculation
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Butylphthalide to this compound against the nominal concentration of the calibration standards. A weighted linear regression (e.g., 1/x²) is commonly used.[1]

  • Quantification: Determine the concentration of Butylphthalide in the QC and study samples by interpolating their peak area ratios from the calibration curve.[1]

  • Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters using non-compartmental analysis. These include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time required for the drug concentration to decrease by half.

Quantitative Data Summary

The following tables summarize pharmacokinetic parameters of Butylphthalide from studies in rats and humans.

Table 1: Pharmacokinetic Parameters of n-Butylphthalide in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
601850 ± 4200.7511360 ± 15409.73

Data adapted from a study in rats after a single oral dose of 60 mg/kg [¹⁴C]NBP.[6][9]

Table 2: Pharmacokinetic Parameters of L-3-n-Butylphthalide in Healthy Human Volunteers (Single Oral Dose)

Dose (mg)Cmax (µg/L)Tmax (h)AUC0-t (h·µg/L)AUC0-∞ (h·µg/L)t1/2 (h)
160241 ± 1231.0 (0.7-2.0)569.5 ± 254.1594.5 ± 276.512.35 ± 5.91
320506 ± 2871.0 (0.7-2.5)1346.5 ± 638.21419.8 ± 673.411.87 ± 3.49
4801008 ± 5761.5 (0.7-3.0)2711.9 ± 1292.02827.4 ± 1383.014.79 ± 7.95

Data presented as mean ± SD, with Tmax as median (range).[8][10]

Visualized Workflows

Experimental Workflow for Pharmacokinetic Analysis

G cluster_0 Study Conduct cluster_1 Sample Preparation cluster_2 Analysis & Data Processing A Butylphthalide Administration (Oral Gavage/Dosing) B Serial Blood Sampling (e.g., tail vein, retro-orbital) A->B C Plasma Separation (Centrifugation) B->C D Plasma Aliquoting C->D E Spike with this compound (Internal Standard) D->E F Protein Precipitation (e.g., with Acetonitrile) E->F G Vortex & Centrifuge F->G H Supernatant Transfer G->H I LC-MS/MS Analysis H->I J Peak Integration & Ratio Calculation (Analyte/IS) I->J K Concentration Determination (from Calibration Curve) J->K L Pharmacokinetic Modeling K->L

Caption: Workflow for a typical pharmacokinetic study from administration to data analysis.

Logical Relationship of Internal Standard Usage

G cluster_0 Sources of Variability cluster_1 Correction Mechanism cluster_2 Outcome A Sample Preparation Loss D This compound (IS) experiences same variations as Butylphthalide (Analyte) A->D affects both B Matrix Effects (Ion Suppression/Enhancement) B->D affects both C Injection Volume Variation C->D affects both E Peak Area Ratio (Analyte / IS) remains constant D->E leads to F Accurate & Precise Quantification E->F ensures

Caption: How this compound corrects for analytical variability.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the quantitative analysis of Butylphthalide in biological matrices. The protocols and data presented herein provide a solid foundation for researchers and scientists in the field of drug development to design and execute high-quality pharmacokinetic studies. Adherence to these methodologies will ensure the generation of accurate and reproducible data, which is paramount for the successful clinical development and therapeutic monitoring of Butylphthalide.

References

Application of Butylphthalide-d3 in Cerebral Ischemia Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylphthalide (NBP), a compound first isolated from the seeds of celery, has demonstrated significant neuroprotective effects in animal models of cerebral ischemia and is used clinically for the treatment of ischemic stroke.[1] Its therapeutic potential is attributed to a multi-target mechanism that includes anti-inflammatory, anti-apoptotic, and anti-oxidative actions, as well as the promotion of angiogenesis.[1][2][3][4][5] Butylphthalide-d3, a deuterated form of NBP, serves as a crucial tool in the preclinical and clinical development of this drug. The substitution of hydrogen with deuterium atoms provides a stable isotope label, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[6][7] Furthermore, this compound can be employed as a tracer in pharmacokinetic and metabolic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of NBP in vivo, providing critical data for drug development.

This document provides detailed application notes and protocols for the use of this compound in cerebral ischemia animal models, focusing on its roles as an internal standard and a pharmacokinetic tracer.

Application 1: this compound as an Internal Standard for Pharmacokinetic Studies of NBP

In preclinical efficacy and pharmacokinetic studies of NBP in cerebral ischemia models, accurate quantification of the drug in biological matrices is essential. This compound is the preferred internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar chemical properties and chromatographic behavior to NBP, while being distinguishable by its mass-to-charge ratio.

Experimental Protocol: Quantification of NBP in Rat Plasma using this compound

This protocol describes the quantification of NBP in plasma samples from a rat model of middle cerebral artery occlusion (MCAO).

1. Animal Model and Sample Collection:

  • Model: Male Sprague-Dawley rats (250-300g) are subjected to transient MCAO for 2 hours, followed by reperfusion.

  • Drug Administration: NBP is administered intravenously or orally at a specified dose (e.g., 10-80 mg/kg) at the time of reperfusion.

  • Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

2. Sample Preparation for LC-MS/MS Analysis:

  • To 50 µL of plasma, add 10 µL of this compound working solution (as internal standard) and 150 µL of acetonitrile for protein precipitation.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • NBP: m/z 191.1 → 145.1

    • This compound: m/z 194.1 → 148.1

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of NBP to this compound against the concentration of NBP standards.

  • Determine the concentration of NBP in the plasma samples from the calibration curve.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Application 2: this compound as a Tracer for Pharmacokinetic Studies in a Cerebral Ischemia Model

Utilizing this compound as a tracer allows for the direct investigation of its pharmacokinetic profile in a disease model, which may differ from that in healthy animals due to pathophysiological changes associated with cerebral ischemia.

Experimental Protocol: Pharmacokinetic Study of this compound in a Rat MCAO Model

1. Animal Model:

  • Induce cerebral ischemia in male Sprague-Dawley rats using the MCAO model as described above.

2. Drug Administration:

  • Administer a single dose of this compound (e.g., 20 mg/kg) via intravenous injection or oral gavage to the MCAO rats at the onset of reperfusion.

3. Sample Collection:

  • Blood: Collect serial blood samples at the same time points as in the previous protocol.

  • Brain Tissue: At the final time point (e.g., 24 hours), euthanize the animals and perfuse the brains with saline. Collect the brain and separate the ischemic and non-ischemic hemispheres. Homogenize the brain tissue for analysis.

  • Other Tissues: Collect other relevant organs (liver, kidneys, etc.) to assess tissue distribution.

4. Sample Analysis:

  • Analyze the plasma and tissue homogenate samples for this compound concentrations using a validated LC-MS/MS method, with a non-deuterated analogue or a different deuterated standard if available.

5. Data Presentation and Analysis:

  • Present the pharmacokinetic parameters in a clear, tabular format for easy comparison between plasma and different brain regions.

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of NBP in Rats

ParameterOral Administration (30 mg/kg)Intravenous Administration (30 mg/kg)
Tmax (h) 0.70 ± 0.14N/A
Cmax (ng/mL) 1250 ± 2103480 ± 560
AUC (0-t) (ng·h/mL) 3200 ± 4504100 ± 620
t1/2 (h) 9.73 ± 1.58.5 ± 1.2
Absolute Bioavailability (%) 21.7N/A

Data are presented as mean ± SD and are compiled from representative studies.

Table 2: Tissue Distribution of NBP-Related Components in Rats Following Oral Administration

TissueConcentration Relative to Blood
Stomach High
Small Intestine High
Fat High
Bladder High
Kidney High
Liver High
Brain Moderate

This table provides a qualitative summary of tissue distribution findings.[2]

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

G cluster_0 Cerebral Ischemia Cascade cluster_1 NBP Neuroprotective Mechanisms Excitotoxicity Excitotoxicity Oxidative Stress Oxidative Stress Excitotoxicity->Oxidative Stress Inflammation Inflammation Oxidative Stress->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death NBP NBP Anti-Oxidative Anti-Oxidative NBP->Anti-Oxidative Anti-Inflammatory Anti-Inflammatory NBP->Anti-Inflammatory Anti-Apoptotic Anti-Apoptotic NBP->Anti-Apoptotic Angiogenesis Angiogenesis NBP->Angiogenesis Anti-Oxidative->Oxidative Stress Inhibits Anti-Inflammatory->Inflammation Inhibits Anti-Apoptotic->Apoptosis Inhibits Angiogenesis->Neuronal Death Reduces

Caption: NBP's multi-target neuroprotective mechanisms against cerebral ischemia.

G Cerebral Ischemia Model (MCAO) Cerebral Ischemia Model (MCAO) Administration of this compound Administration of this compound Cerebral Ischemia Model (MCAO)->Administration of this compound Serial Blood Sampling Serial Blood Sampling Administration of this compound->Serial Blood Sampling Tissue Collection (Brain, Liver, etc.) Tissue Collection (Brain, Liver, etc.) Administration of this compound->Tissue Collection (Brain, Liver, etc.) Sample Preparation (Plasma/Homogenate) Sample Preparation (Plasma/Homogenate) Serial Blood Sampling->Sample Preparation (Plasma/Homogenate) Tissue Collection (Brain, Liver, etc.)->Sample Preparation (Plasma/Homogenate) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Plasma/Homogenate)->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Caption: Workflow for a pharmacokinetic study using this compound as a tracer.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation (Acetonitrile) Protein Precipitation (Acetonitrile) Add this compound (IS)->Protein Precipitation (Acetonitrile) Centrifugation Centrifugation Protein Precipitation (Acetonitrile)->Centrifugation Supernatant for Analysis Supernatant for Analysis Centrifugation->Supernatant for Analysis LC Separation (C18 Column) LC Separation (C18 Column) Supernatant for Analysis->LC Separation (C18 Column) MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation (C18 Column)->MS/MS Detection (MRM) Data Acquisition Data Acquisition MS/MS Detection (MRM)->Data Acquisition

Caption: Bioanalytical workflow for NBP quantification using this compound.

This compound is an indispensable tool for the research and development of NBP as a therapeutic agent for cerebral ischemia. Its primary application as an internal standard ensures the accuracy and reliability of pharmacokinetic and efficacy studies. Furthermore, its use as a stable isotope tracer provides a powerful method to investigate the ADME properties of NBP directly within a disease model, offering valuable insights that can inform clinical trial design and dosage regimens. The protocols and data presented here provide a comprehensive guide for the effective application of this compound in cerebral ischemia animal models.

References

Application Notes and Protocols for the Quantification of Butylphthalide in Plasma using Butylphthalide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-n-butylphthalide (NBP) is a compound initially isolated from the seeds of Apium graveolens (celery) and has been approved for the treatment of ischemic stroke. Its therapeutic potential is attributed to its neuroprotective effects, which involve multiple signaling pathways. Accurate quantification of NBP in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. The use of a stable isotope-labeled internal standard, such as Butylphthalide-d3, is the gold standard for bioanalytical methods using mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing, ensuring high accuracy and precision.

This document provides a comprehensive guide for the analysis of Butylphthalide in plasma samples using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Analytes: 3-n-butylphthalide (NBP) and this compound (NBP-d3)

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or mass spectrometry grade

  • Reagents: Formic acid, Ammonium acetate

  • Biological Matrix: Human or rat plasma (with appropriate anticoagulant, e.g., EDTA)

  • Equipment:

    • Vortex mixer

    • Centrifuge

    • Analytical balance

    • Pipettes

    • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of NBP and NBP-d3 into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and bring to volume. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of NBP by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

    • Prepare a working solution of the internal standard (NBP-d3) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting NBP from plasma samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the NBP-d3 working solution to each tube (except for blank samples used to assess interference).

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex mix the samples for 1-2 minutes to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Injection: Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions that may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Conditions:

ParameterTypical Value
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Gradient Elution A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

Mass Spectrometry (MS) Conditions:

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 350 - 500 °C
Ion Spray Voltage 4500 - 5500 V
MRM Transitions (m/z) NBP: 191.1 → 145.1; NBP-d3: 194.1 → 148.1 (example transitions, should be optimized)
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized for each transition
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of NBP to NBP-d3 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.

  • Quantification: Determine the concentration of NBP in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The following tables summarize typical quantitative data for the analysis of NBP in plasma.

Table 1: LC-MS/MS Method Parameters

ParameterValue 1 (Human Plasma)[1]Value 2 (Rat Plasma)[2]
LC Column Not specified in abstractC18 column
Mobile Phase Methanol-acetonitrile-5 mM ammonium acetateAcetonitrile and water (gradient)
Ionization Mode ESI, Positive and NegativeESI, Positive
Internal Standard Deuterated NBP and metabolitesGlipizide
MRM Transition (NBP) Not specified in abstractm/z 191 → 145

Table 2: Method Validation Summary

ParameterValue 1 (Human Plasma)[1]Value 2 (Rat Plasma)[2]
Linearity Range (ng/mL) 3.00 - 80011.14 - 3480.00
Lower Limit of Quantitation (LLOQ) (ng/mL) 3.005.57
Intra-day Precision (%RSD) Within ±15%Not specified
Inter-day Precision (%RSD) Within ±15%Not specified
Accuracy (%Bias) Within ±15%Not specified

Mandatory Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is pp Protein Precipitation (Acetonitrile) is->pp vortex Vortex pp->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject signaling_pathway NBP Butylphthalide (NBP) Keap1_Nrf2 Keap1-Nrf2 Complex NBP->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Protection Neuroprotection (Anti-oxidative Stress) Genes->Protection

References

Application Notes and Protocols: Butylphthalide-d3 for Metabolite Identification in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Butylphthalide-d3 as an internal standard for the identification and quantification of n-butylphthalide (NBP) and its metabolites in drug metabolism studies. Detailed protocols for in vitro metabolism and sample analysis are provided, along with key pharmacokinetic data and visual workflows to facilitate experimental design and data interpretation.

Introduction

N-butylphthalide (NBP), a compound initially isolated from celery seeds, is approved for the treatment of ischemic stroke.[1] Understanding its metabolic fate is crucial for optimizing its therapeutic use and assessing potential drug-drug interactions. NBP undergoes extensive metabolism in humans, primarily through oxidation and conjugation, leading to the formation of several metabolites.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of NBP and its metabolites in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS). The deuterium label provides a distinct mass shift, allowing for precise differentiation between the analyte and the internal standard, thereby correcting for variability in sample preparation and matrix effects.

Metabolic Pathways of N-Butylphthalide

NBP is extensively metabolized in the liver by Phase I and Phase II enzymes. The primary metabolic pathways include hydroxylation of the butyl side chain and hydrolysis of the lactone ring, followed by further oxidation and conjugation.[2] Key enzymes involved in the initial hydroxylation steps are cytochrome P450 isoforms, particularly CYP3A4, CYP2E1, and CYP1A2.[2] Subsequent oxidation steps are catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.[2] The major circulating metabolites in human plasma are 10-keto-NBP (M2), 3-hydroxy-NBP (M3-1), 10-hydroxy-NBP (M3-2), and NBP-11-oic acid (M5-2).[3]

Metabolic Pathway of N-Butylphthalide NBP N-Butylphthalide (NBP) M3_1 3-hydroxy-NBP (M3-1) NBP->M3_1 CYP450s M3_2 10-hydroxy-NBP (M3-2) NBP->M3_2 CYP450s (CYP3A4, 2E1, 1A2) M_intermediate 11-hydroxy-NBP NBP->M_intermediate CYP450s Conjugates Glucuronide and Sulfate Conjugates M3_1->Conjugates UGTs, SULTs M2 10-keto-NBP (M2) M3_2->M2 Alcohol Dehydrogenase, P450 M3_2->Conjugates UGTs, SULTs M5_2 NBP-11-oic acid (M5-2) M_intermediate->M5_2 Alcohol Dehydrogenase, Aldehyde Dehydrogenase M5_2->Conjugates UGTs, SULTs

Figure 1: Metabolic pathway of N-Butylphthalide (NBP) in humans.

Quantitative Data

The use of deuterated internal standards allows for the precise quantification of NBP and its major metabolites in human plasma. The following tables summarize the pharmacokinetic parameters of NBP and its four major metabolites after a single oral administration of 200 mg NBP to healthy volunteers.[3]

Table 1: Pharmacokinetic Parameters of N-Butylphthalide and its Major Metabolites in Human Plasma

AnalyteCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)
NBP158.3 ± 65.71.0 ± 0.5345.2 ± 123.52.9 ± 0.8
M2250.1 ± 89.42.5 ± 1.31134.7 ± 345.63.5 ± 1.1
M3-1456.7 ± 154.21.8 ± 0.92011.5 ± 678.93.2 ± 0.9
M3-21632.4 ± 543.82.2 ± 1.17123.9 ± 2134.53.8 ± 1.2
M5-2645.9 ± 211.33.0 ± 1.53567.8 ± 1098.74.1 ± 1.3

Data are presented as mean ± standard deviation.

Table 2: Linearity and Sensitivity of the LC-MS/MS Method

AnalyteLinear Range (ng/mL)Lower Limit of Quantitation (LLOQ) (ng/mL)
NBP3.00 - 8003.00
M23.00 - 8003.00
M3-13.00 - 24003.00
M3-23.00 - 24003.00
M5-23.00 - 24003.00

Experimental Protocols

Protocol 1: In Vitro Metabolism of N-Butylphthalide using Human Liver Microsomes

This protocol describes a typical procedure for assessing the metabolic stability of NBP in human liver microsomes (HLM).

Materials:

  • N-Butylphthalide (NBP)

  • This compound (Internal Standard, IS)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of NBP (e.g., 1 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO) and a working solution for quenching (e.g., 100 nM in ACN).

    • Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, add the HLM suspension.

    • Add the NBP stock solution to the HLM suspension to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Preparation:

    • Quench the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the this compound internal standard.

    • Vortex the samples to precipitate proteins.

    • Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of N-Butylphthalide and its Metabolites

This protocol is based on the method developed by Diao et al. (2013) for the simultaneous quantification of NBP and its four major metabolites in plasma, and can be adapted for the analysis of in vitro samples.[3]

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Methanol-acetonitrile mixture.

  • Gradient Elution: A gradient program should be optimized to achieve baseline separation of the isomers M3-1 and M3-2.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: ESI, with polarity switching. Negative mode for M3-1 and M5-2, and positive mode for NBP, M2, and M3-2.[3]

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for NBP, its metabolites, and this compound should be optimized.

  • Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature for maximum sensitivity.

Visualizing Workflows

Workflow for Metabolite Identification using this compound

The following diagram illustrates the general workflow for identifying NBP metabolites in a biological sample using this compound as an internal standard.

Metabolite Identification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing and Identification BiologicalSample Biological Sample (e.g., Plasma, Microsomal Incubate) Spike_IS Spike with This compound (IS) BiologicalSample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_Separation Chromatographic Separation Supernatant->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Metabolite_ID Metabolite Identification (based on retention time and fragmentation) MS_Detection->Metabolite_ID Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 2: Experimental workflow for metabolite identification.
Logical Relationship for Data Analysis

The following diagram illustrates the logical relationship in the data analysis process for quantifying NBP and its metabolites using this compound.

Data Analysis Logic Raw_Data Raw LC-MS/MS Data Peak_Area_NBP Peak Area of NBP and Metabolites Raw_Data->Peak_Area_NBP Peak_Area_IS Peak Area of This compound Raw_Data->Peak_Area_IS Ratio Peak Area Ratio (Analyte / IS) Peak_Area_NBP->Ratio Peak_Area_IS->Ratio Final_Concentration Final Concentration of NBP and Metabolites Ratio->Final_Concentration Calibration_Curve Calibration Curve (Known Concentrations) Calibration_Curve->Final_Concentration

Figure 3: Logical relationship for quantitative data analysis.

References

Application Notes and Protocols: The Role of Butylphthalide-d3 in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Butylphthalide-d3 in the research and development of treatments for various neurological disorders. While its parent compound, dl-3-n-butylphthalide (NBP), is the primary therapeutic agent investigated, the deuterated form, this compound, plays a critical role in the precise quantification of NBP and its metabolites, ensuring the accuracy and reliability of pharmacokinetic and efficacy studies.

Introduction to dl-3-n-butylphthalide (NBP) and this compound

dl-3-n-butylphthalide (NBP) is a synthetic compound derived from l-3-n-butylphthalide, which was originally isolated from the seeds of Apium graveolens (celery).[1][2][3][4] NBP has demonstrated a range of neuroprotective effects and has been approved for the treatment of ischemic stroke in some countries.[1][2][3][5] Its therapeutic potential is being actively investigated for other neurological conditions, including Parkinson's disease, Alzheimer's disease, and Amyotrophic Lateral Sclerosis (ALS).

The mechanisms of action of NBP are multifaceted, involving the protection of mitochondrial function, reduction of oxidative stress, inhibition of apoptosis and inflammation, and promotion of neurogenesis and angiogenesis.[2][4][5][6][7]

This compound is a stable isotope-labeled version of NBP, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.[8][9] In research, this compound is not used as a therapeutic agent itself but as a crucial analytical tool to ensure the precision and accuracy of NBP quantification in biological matrices.

Applications in Neurological Disorder Research

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed to quantify NBP and its major metabolites in biological samples such as plasma and tissue homogenates.[8][9] This is essential for pharmacokinetic studies, dose-finding studies, and for correlating drug exposure with therapeutic outcomes in various neurological disorder models.

Ischemic Stroke

NBP has been shown to improve neurological outcomes after ischemic stroke.[2][5][10] Research in this area often involves animal models of middle cerebral artery occlusion (MCAO) and clinical trials in stroke patients.

Quantitative Data from Ischemic Stroke Studies (NBP)

ParameterAnimal Model/Study PopulationNBP DosageOutcomeReference
Infarct Volume ReductionMCAO Mice100 mg/kgSignificant reduction in infarct volume compared to control.[11]
Neurological Deficit ScoreMCAO Rats4 mg/kg/day for 9 daysSignificant improvement in neurological function.[1]
Favorable Functional Outcome (90 days)Human (Acute Ischemic Stroke)NBP soft capsules56.7% in NBP group vs 44.0% in placebo group showed favorable outcome.[12]
Cognitive Function (MoCA score)Human (Post-stroke Cognitive Impairment)NBP monotherapySignificant improvement in MoCA scores.[7]

Experimental Workflow for NBP Pharmacokinetic Analysis in an MCAO Model using this compound

G cluster_0 In Vivo Experiment cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis A MCAO Animal Model B NBP Administration A->B C Blood/Tissue Sample Collection B->C D Spike with this compound (Internal Standard) C->D E Protein Precipitation/Extraction D->E F Centrifugation & Supernatant Collection E->F G UPLC Separation F->G H Tandem Mass Spectrometry Detection G->H I Quantification of NBP and Metabolites H->I J J I->J Pharmacokinetic Modeling

Caption: Workflow for NBP analysis in preclinical stroke research.

Parkinson's Disease

NBP has shown promise in preclinical models of Parkinson's disease by protecting dopaminergic neurons and improving motor function.

Quantitative Data from Parkinson's Disease Studies (NBP)

ParameterAnimal Model/Cell LineNBP Dosage/ConcentrationOutcomeReference
Dopaminergic Neuron LossMPTP-induced miceNot SpecifiedReduced loss of dopaminergic neurons.[13]
Motor DysfunctionMPTP-induced miceNot SpecifiedAmeliorated behavioral impairments.[13]
Cell Viability6-OHDA-induced SH-SY5Y cells5µM (pretreatment)Increased cell viability and reduced apoptosis.[13]
Alzheimer's Disease

Research suggests that NBP may alleviate cognitive impairment and reduce amyloid-beta pathology in models of Alzheimer's disease.

Quantitative Data from Alzheimer's Disease Studies (NBP)

ParameterAnimal ModelNBP DosageOutcomeReference
Cognitive DeficitsSAMP8 mice40 mg/kg and 80 mg/kg daily for 3 monthsAlleviated cognitive impairment in Morris water maze test.[14]
Synaptic Plasticity MarkersSAMP8 mice40 mg/kg and 80 mg/kg daily for 3 monthsIncreased expression of synaptophysin and PSD-95.[14]
Aβ Plaque Deposition3xTg-AD mice15 mg/kg daily for 18 weeksSignificantly reduced total cerebral Aβ plaque deposition.[15]
Amyotrophic Lateral Sclerosis (ALS)

Preclinical studies have indicated that NBP might extend survival and improve motor performance in mouse models of ALS.

Quantitative Data from ALS Studies (NBP)

ParameterAnimal ModelNBP DosageOutcomeReference
Survival IntervalSOD1-G93A miceNot SpecifiedSignificantly extended survival interval.[16]
Motor PerformanceSOD1-G93A miceNot SpecifiedImproved motor performance.[16]
Motor Neuron LossSOD1-G93A mice60 mg/kg/dayAttenuated motor neuron loss.

Experimental Protocols

Protocol for Quantitative Analysis of NBP in Plasma using this compound as an Internal Standard

This protocol is a generalized procedure based on established LC-MS/MS methods.[8][9]

1. Materials and Reagents:

  • dl-3-n-butylphthalide (NBP) reference standard

  • This compound (internal standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

  • Blank plasma (human, rat, or mouse)

  • Calibrators and Quality Control (QC) samples

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

3. Preparation of Stock and Working Solutions:

  • NBP Stock Solution (1 mg/mL): Accurately weigh and dissolve NBP in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the NBP stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound (e.g., 20 ng/mL) by diluting the stock solution in acetonitrile.

4. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the this compound working solution (in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

5. LC-MS/MS Conditions (Example):

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Elution: A suitable gradient to separate NBP, its metabolites, and any interfering substances.

  • Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for NBP and this compound.

6. Data Analysis:

  • Integrate the peak areas for NBP and this compound.

  • Calculate the peak area ratio of NBP to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of NBP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Mechanisms of NBP

NBP exerts its neuroprotective effects through multiple signaling pathways. The following diagram illustrates some of the key pathways involved.

G cluster_0 NBP's Neuroprotective Mechanisms cluster_1 Anti-Oxidative Stress cluster_2 Anti-Inflammatory cluster_3 Anti-Apoptotic cluster_4 Neurogenesis & Angiogenesis NBP dl-3-n-butylphthalide (NBP) Nrf2 Nrf2 Activation NBP->Nrf2 NFkB NF-κB Inhibition NBP->NFkB Bax Bax Downregulation NBP->Bax Bcl2 Bcl-2 Upregulation NBP->Bcl2 BDNF BDNF Upregulation NBP->BDNF VEGF VEGF Upregulation NBP->VEGF HO1 HO-1 Upregulation Nrf2->HO1 ROS Reduced ROS HO1->ROS Cytokines Decreased Pro-inflammatory Cytokines NFkB->Cytokines Caspase Caspase Inhibition Bax->Caspase Bcl2->Caspase Neurogenesis Enhanced Neurogenesis BDNF->Neurogenesis Angiogenesis Enhanced Angiogenesis VEGF->Angiogenesis

Caption: Key signaling pathways modulated by NBP in neuroprotection.

Conclusion

This compound is an indispensable tool in the research and development of NBP for neurological disorders. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data on the pharmacokinetics and disposition of NBP. This, in turn, allows for a better understanding of its therapeutic potential and the optimization of dosing regimens in clinical settings. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their studies, ultimately contributing to the advancement of treatments for debilitating neurological conditions.

References

Application Notes and Protocols for the Analysis of Butylphthalide-d3 in Tissue Homogenate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of analytes in tissue homogenates using Butylphthalide-d3 as an internal standard (IS) by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative diagrams of relevant biological pathways and experimental workflows.

Introduction

3-n-butylphthalide (NBP) is a compound with demonstrated neuroprotective effects, making it a molecule of significant interest in drug development for conditions such as ischemic stroke.[1] Accurate quantification of NBP or other analytes in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.[2][3]

This protocol is designed to be a robust starting point for researchers developing methods for the analysis of various analytes in different tissue matrices where this compound is employed as an internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Analyte of interest

    • This compound (Internal Standard)[4]

  • Solvents and Chemicals:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ammonium acetate, LC-MS grade

    • Phosphate-buffered saline (PBS), pH 7.4

  • Tissue Samples:

    • Control (blank) tissue from the same species and type as the study samples

    • Study tissue samples

Equipment
  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte of interest in an appropriate solvent (e.g., Methanol).

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in Methanol.[4]

  • Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50% Methanol to create calibration standards and quality control (QC) samples.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50% Methanol. The optimal concentration should be determined during method development.

Sample Preparation: Tissue Homogenization and Protein Precipitation
  • Tissue Weighing: Accurately weigh a portion of the tissue sample (e.g., 100 mg).

  • Homogenization:

    • Place the weighed tissue in a homogenization tube.

    • Add a 3-fold volume (w/v) of cold PBS (e.g., 300 µL for 100 mg of tissue).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation:

    • Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a clean microcentrifuge tube.

    • Add the IS working solution (e.g., 10 µL of 100 ng/mL this compound).

    • Add 3 volumes of cold acetonitrile (e.g., 300 µL) to precipitate proteins.[5]

    • Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow weigh Weigh Tissue Sample homogenize Homogenize in cold PBS weigh->homogenize 1:3 (w/v) precipitate Protein Precipitation (add IS and Acetonitrile) homogenize->precipitate Add IS & ACN centrifuge Centrifuge precipitate->centrifuge Vortex transfer Transfer Supernatant centrifuge->transfer Collect for analysis

Tissue Sample Preparation Workflow

LC-MS/MS Method

Liquid Chromatography Conditions
  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Analyte To be determinedTo be determined
This compound 194.1148.1
Butylphthalide (NBP)191.1145.1

Note: The MRM transition for Butylphthalide (NBP) is provided for reference.[6] The precursor ion for this compound is based on the addition of three daltons to the molecular weight of NBP. The product ion is a predicted major fragment and should be confirmed experimentally.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines. The following parameters should be assessed.

Quantitative Data Summary

The following tables present typical acceptance criteria for method validation. These values should be established for the specific analyte and tissue matrix being investigated.

Table 1: Calibration Curve

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Range To be determined
Accuracy of Back-calculated Concentrations Within ±15% of nominal (±20% at LLOQ)

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ ≤ 20%≤ 20%± 20%
Low ≤ 15%≤ 15%± 15%
Medium ≤ 15%≤ 15%± 15%
High ≤ 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterAcceptance Criteria
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor within 0.8-1.2

Note: LLOQ = Lower Limit of Quantification, CV = Coefficient of Variation. The use of a deuterated internal standard like this compound is crucial for mitigating variability in recovery and matrix effects.[2][3]

Biological Signaling Pathways of Butylphthalide

Butylphthalide has been shown to exert its neuroprotective effects through various signaling pathways. Understanding these pathways can provide valuable context for drug development and mechanistic studies.

Nrf2-ARE Antioxidant Pathway

NBP can activate the Nrf2-ARE signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

G cluster_pathway Nrf2-ARE Signaling Pathway NBP Butylphthalide (NBP) Nrf2_Keap1 Nrf2-Keap1 Complex NBP->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Nrf2-ARE Signaling Pathway
BDNF/TrkB Signaling Pathway

NBP has been reported to upregulate the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tyrosine Kinase B (TrkB), a pathway critical for neuronal survival and plasticity.

G cluster_pathway BDNF/TrkB Signaling Pathway NBP Butylphthalide (NBP) BDNF BDNF NBP->BDNF upregulates TrkB TrkB Receptor BDNF->TrkB binds to PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt activates Neuronal_Survival Neuronal Survival and Plasticity PI3K_Akt->Neuronal_Survival promotes

BDNF/TrkB Signaling Pathway

Conclusion

The protocol described herein provides a robust framework for the quantitative analysis of analytes in tissue homogenates using this compound as an internal standard. The use of a deuterated internal standard is paramount for achieving reliable and reproducible results in complex biological matrices. Researchers should perform a full method validation for their specific analyte and tissue type to ensure the data quality meets the required regulatory standards. The provided signaling pathway diagrams offer a visual representation of the potential mechanisms of action of Butylphthalide, which can aid in the interpretation of experimental results.

References

Application Note: Quantification of Butylphthalide in Rat Brain Tissue by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of butylphthalide in rat brain tissue. The method utilizes a simple protein precipitation extraction procedure and employs butylphthalide-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, drug metabolism research, and preclinical evaluations of butylphthalide in neurological models.

Introduction

Butylphthalide (NBP) is a compound originally isolated from the seeds of Apium graveolens (celery) and has been approved for the treatment of ischemic stroke.[1] Its neuroprotective effects are attributed to multiple mechanisms, including improving microcirculation, protecting mitochondrial function, and inhibiting apoptosis and inflammation.[1][2][3] To facilitate preclinical research and development of NBP, a robust and reliable analytical method for its quantification in brain tissue is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this application.[4] The use of a deuterated internal standard, this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response.[5][6]

Experimental

Materials and Reagents
  • Butylphthalide (purity ≥98%)

  • This compound (purity ≥98%, as internal standard)[5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Rat brain tissue

Sample Preparation
  • Weigh approximately 100 mg of rat brain tissue.

  • Add 400 µL of ice-cold 80% methanol in water.[4]

  • Homogenize the tissue sample on ice using a probe sonicator or bead beater.

  • Add 50 µL of internal standard working solution (this compound in methanol).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[7]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are a starting point and may require optimization for specific instrumentation.

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile:Methanol (50:50, v/v) with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Butylphthalide: 191.1 > 145.1; this compound: 194.1 > 145.1
Collision Energy (CE) Optimized for specific instrument, typically 10-20 eV
Source Temperature 500°C
IonSpray Voltage 5500 V
Method Validation

The method should be validated according to regulatory guidelines for bioanalytical method validation. Key parameters to be evaluated include:

  • Linearity: A calibration curve should be prepared in blank brain homogenate over the expected concentration range. A linear regression with a weighting factor of 1/x² is typically used.

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[8]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

  • Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked blank brain homogenate to that in a neat solution.

  • Stability: The stability of butylphthalide in brain homogenate should be evaluated under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Quantitative Data Summary

The following tables present representative quantitative data for a validated LC-MS/MS method for butylphthalide, based on a similar method developed for human plasma.[6]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Butylphthalide1 - 1000y = 0.0025x + 0.001> 0.995

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low3< 1090 - 110< 1090 - 110
Medium100< 1090 - 110< 1090 - 110
High800< 1090 - 110< 1090 - 110

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Butylphthalide> 85< 15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis weigh Weigh 100 mg Rat Brain Tissue homogenize Homogenize in 400 µL 80% Methanol weigh->homogenize add_is Add this compound (IS) homogenize->add_is precipitate Protein Precipitation (Vortex) add_is->precipitate centrifuge Centrifuge at 14,000 rpm precipitate->centrifuge dry Evaporate Supernatant centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject 5 µL into UHPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection (Triple Quadrupole MS) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Concentration (ng/g) quantify->report butylphthalide_signaling_pathway cluster_stress Cellular Stress (e.g., Ischemia) cluster_nbp Butylphthalide (NBP) Intervention cluster_pathways Signaling Pathways cluster_effects Neuroprotective Effects stress Oxidative Stress Inflammation mapk JNK/p38 MAPK Pathway stress->mapk anti_inflammatory Reduced Inflammation (↓NF-κB) nbp Butylphthalide (NBP) nrf2 Nrf2 Activation nbp->nrf2 Activates pi3k_akt PI3K/Akt Pathway nbp->pi3k_akt Activates nbp->mapk Inhibits antioxidant Increased Antioxidant Response (HO-1) nrf2->antioxidant anti_apoptosis Inhibition of Apoptosis pi3k_akt->anti_apoptosis mapk->anti_inflammatory

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Butylphthalide-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating matrix effects when analyzing Butylphthalide-d3 using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[2][4] For this compound, which is often analyzed in complex biological matrices like plasma or serum, endogenous substances such as phospholipids, salts, and proteins are common sources of matrix effects.[5]

Q2: I'm observing inconsistent peak areas and poor reproducibility for this compound. Could this be due to matrix effects?

A2: Yes, inconsistent peak areas, poor reproducibility, and inaccurate quantification are classic symptoms of matrix effects.[2][6] If you observe high variability in your results between samples, it is highly probable that matrix effects are influencing the ionization of this compound.

Q3: How can I confirm that my this compound analysis is impacted by matrix effects?

A3: There are two primary methods to diagnose matrix effects:

  • Post-Column Infusion: This is a qualitative method that helps identify at which points during the chromatographic run ion suppression or enhancement occurs.[7][8]

  • Post-Extraction Spike: This is a quantitative method that compares the response of this compound in a clean solvent to its response when spiked into a blank matrix extract.[3] A significant difference in signal intensity indicates the presence of matrix effects.

Q4: Since this compound is a deuterated internal standard, shouldn't it automatically correct for matrix effects?

A4: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound should co-elute with the unlabeled analyte (Butylphthalide) and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[1][2] However, this compensation is not always perfect. Severe matrix effects can still suppress the signal of both the analyte and the internal standard to a point where sensitivity is compromised.[9] Furthermore, if the chromatographic separation is not optimal, the internal standard may not perfectly overlap with all interfering matrix components in the same way as the analyte. One study on 3-n-butylphthalide (NBP) and its metabolites successfully used deuterated internal standards to compensate for matrix effects in human plasma.[10][11]

Q5: What are the most common sources of matrix effects in biological samples for an analyte like this compound?

A5: For analytes in biological matrices such as plasma or serum, phospholipids are a major cause of ion suppression.[5] Other endogenous components like salts, proteins, and metabolites can also contribute significantly to matrix effects.[3]

Troubleshooting Guide

Step 1: Problem Identification & Diagnosis

The first step in troubleshooting is to confirm the presence and extent of matrix effects.

Issue: Inconsistent and irreproducible signal intensity for this compound.

Action: Perform a post-column infusion experiment and a post-extraction spike analysis.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment

This experiment helps to visualize the regions of ion suppression or enhancement across the chromatographic gradient.[7]

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water).

  • Set up a 'T' junction to introduce the this compound solution at a constant flow rate (e.g., 10 µL/min) into the eluent flow from the LC column before it enters the mass spectrometer.[12]

  • Begin infusing the this compound solution to obtain a stable baseline signal.

  • Inject a blank matrix extract (a sample processed without the analyte or internal standard) onto the LC column.

  • Monitor the signal of the infused this compound. A dip in the baseline indicates ion suppression, while a peak indicates ion enhancement.[7][13]

Protocol 2: Post-Extraction Spike for Quantitative Assessment

This method quantifies the degree of ion suppression or enhancement.[3]

Methodology:

  • Set A: Prepare a this compound standard in a neat (clean) solvent at a known concentration.

  • Set B: Take a blank matrix sample and process it using your established sample preparation method. After the final extraction step, spike it with this compound to the same final concentration as in Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

    • An MF < 1 indicates ion suppression.[3]

    • An MF > 1 indicates ion enhancement.[3]

    • Ideally, the MF should be between 0.8 and 1.2.

Step 2: Mitigation Strategies

Once matrix effects are confirmed, the following strategies can be employed to minimize their impact.

The most effective way to combat matrix effects is to remove the interfering components from the sample before analysis.[1][9]

Sample Preparation TechniqueDescriptionEffectiveness for Matrix Removal
Protein Precipitation (PPT) A simple and fast method where a solvent like acetonitrile or methanol is added to precipitate proteins.[14]Low to Moderate: While it removes proteins, many other matrix components, especially phospholipids, remain in the supernatant, often leading to significant matrix effects.[14]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.[9]Moderate to High: Can provide cleaner extracts than PPT. Optimization of pH and solvent choice is crucial for good recovery and removal of interferences like phospholipids.[9][14]
Solid-Phase Extraction (SPE) A chromatographic technique used to separate components of a mixture. It is highly effective for cleaning up complex samples.[1]High: Generally provides the cleanest extracts.[14] Different sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) can be used to specifically target and remove different types of interferences.[14]
HybridSPE®-Phospholipid A specialized SPE technique that specifically targets and removes phospholipids from the sample matrix.[5]Very High: Highly effective at reducing phospholipid-induced ion suppression.

Adjusting the chromatographic conditions can help separate this compound from co-eluting matrix components.[1][15]

  • Modify the Gradient: Employing a shallower gradient can improve the resolution between this compound and interfering peaks.

  • Change the Column: Using a column with a different stationary phase chemistry can alter the elution profile of both the analyte and matrix components.

  • Use a Divert Valve: A divert valve can be programmed to send the highly contaminated early and late eluting portions of the chromatogram to waste, preventing them from entering the mass spectrometer source.[16]

The method of standard addition can be used to compensate for matrix effects when a suitable blank matrix is not available or when matrix effects are highly variable between samples.[17][18]

Protocol 3: Method of Standard Addition

Methodology:

  • Divide a single sample into several equal aliquots.

  • Spike each aliquot with a known, increasing amount of a Butylphthalide standard solution (leaving one aliquot unspiked).

  • Add the same amount of this compound to each aliquot.

  • Analyze all aliquots by LC-MS.

  • Plot the measured peak area ratio (Butylphthalide/Butylphthalide-d3) against the concentration of the added Butylphthalide standard.

  • The absolute value of the x-intercept of the resulting calibration curve gives the original concentration of Butylphthalide in the sample.[2]

Visual Guides

Troubleshooting Workflow

A Problem Observed: Inconsistent Peak Areas, Poor Reproducibility B Diagnose Matrix Effects A->B C Perform Post-Column Infusion B->C Qualitative D Perform Post-Extraction Spike Analysis B->D Quantitative E Matrix Effects Confirmed? C->E D->E F Mitigation Strategies E->F Yes K No Significant Matrix Effects. Review other parameters. E->K No G Optimize Sample Preparation (LLE, SPE, HybridSPE) F->G H Optimize Chromatography (Gradient, Column) F->H I Implement Standard Addition Method F->I J Re-evaluate Method Performance G->J H->J I->J

Caption: A workflow for troubleshooting matrix effects.

Matrix Effect Evaluation Logic

cluster_0 Post-Extraction Spike cluster_1 Calculation cluster_2 Interpretation A Analyze Analyte in Neat Solvent (Peak Area A) C Calculate Matrix Factor (MF) MF = B / A A->C B Analyze Analyte in Post-Spiked Matrix (Peak Area B) B->C D MF < 0.8 Ion Suppression C->D E 0.8 <= MF <= 1.2 Acceptable C->E F MF > 1.2 Ion Enhancement C->F

Caption: Logic for quantitative matrix effect evaluation.

References

Technical Support Center: Purification of Synthetic Butylphthalide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic Butylphthalide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in synthetic this compound?

A1: Based on related non-deuterated Butylphthalide synthesis, a number of impurities can be present. These include starting materials, byproducts, and degradation products. Some common impurities are:

  • Benzoic acid, 2-(3-methyl-1-oxobutyl)-

  • 3-Pentyl-2-benzofuran-1(3H)-one

  • 3-Pentylidene-2-benzofuran-1-one

  • 3-pentylisoindolin-1-one

  • 3-Methyleneisobenzofuran-1(3H)-one

  • 3-Ethylidenephthalide

  • 3-ethylisobenzofuran-1(3H)-one

  • 3-isobutylisobenzofuran-1(3H)-one

  • 3-methyl-2-benzofuran-1(3H)-one

  • 3-Hydroxy-3-Butylphthalide

  • 2-Propanoylbenzoic acid

  • 2-Propyl-1H-indene-1,3(2H)-dione

  • 2-hexanoylbenzoic acid

  • 2-Butanoylbenzoic acid[]

Q2: What is the expected purity of Butylphthalide after synthesis and initial workup?

A2: The purity of crude Butylphthalide can vary significantly based on the synthetic route and reaction conditions. However, after initial workup procedures such as extraction and washing, it is possible to achieve purities in the range of 99.7% to 99.8% as determined by HPLC.[2]

Q3: What are the recommended storage conditions for this compound?

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Symptoms:

  • HPLC analysis shows multiple impurity peaks.

  • The final product has a noticeable color (e.g., pale yellow to deep red oily liquid).[2]

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Stationary Phase For a compound like this compound, a normal-phase silica gel is typically effective. If separation is poor, consider using a different grade of silica (e.g., finer mesh size for higher resolution) or an alternative stationary phase like alumina.
Incorrect Mobile Phase The polarity of the eluent is critical. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A step-gradient or a shallow linear gradient elution can improve the separation of closely related impurities.
Column Overloading Loading too much crude product onto the column will result in poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Co-eluting Impurities Some impurities may have very similar retention times to this compound. In such cases, consider a different chromatographic technique, such as preparative HPLC, for higher resolution.
Issue 2: Degradation of this compound During Purification

Symptoms:

  • Appearance of new impurity peaks in HPLC analysis after purification.

  • Lower than expected yield of the final product.

Possible Causes & Solutions:

CauseRecommended Solution
Acid or Base Sensitivity Traces of acid or base in the glassware or solvents can potentially catalyze degradation. Ensure all glassware is thoroughly cleaned and neutralized. Use high-purity, neutral solvents. Some related compounds are sensitive to acidic conditions.[3][4]
Thermal Instability Butylphthalide is an oily liquid and can be purified by vacuum distillation.[2] However, prolonged exposure to high temperatures can lead to degradation. Use a short-path distillation apparatus to minimize the residence time at high temperatures.
Oxidation Exposure to air (oxygen) during purification, especially at elevated temperatures, can lead to oxidative degradation. Perform distillation or chromatography under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from methods used for the analysis of Butylphthalide.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, acetonitrile, and a buffer such as 5 mM ammonium acetate.[6] The exact ratio should be optimized for best separation. A common starting point is a gradient elution.

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Detection: UV at 228 nm.[5]

  • Internal Standard: Ibuprofen can be used as an internal standard for quantitative analysis.[5]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Quantitative Data Summary:

ParameterValueReference
Linear Range 25.625–1025.000 ng/mL[5]
Limit of Quantification 25.625 ng/mL[5]
Retention Time (Butylphthalide) ~6.4 min[5]
Retention Time (Ibuprofen) ~6.9 min[5]
Protocol 2: Purification by Vacuum Distillation

This protocol is based on a method described for the purification of Butylphthalide.[2]

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are well-sealed to maintain a high vacuum.

  • Crude Product: Place the crude this compound oil in the distillation flask.

  • Vacuum: Apply a vacuum, aiming for a pressure of 2-3 mmHg.

  • Heating: Gradually heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at 140-145 °C under a vacuum of 2-3 mmHg.[2] This fraction should contain the purified this compound.

  • Analysis: Analyze the collected fraction by HPLC to determine its purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound purification_step Purification (e.g., Vacuum Distillation) crude_product->purification_step hplc HPLC Analysis purification_step->hplc pure_product Pure this compound (>99.5%) hplc->pure_product Purity OK repurify Repurify hplc->repurify Purity Not OK repurify->purification_step

Caption: A typical experimental workflow for the purification and analysis of synthetic this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity after Purification cause1 Improper Chromatography Conditions start->cause1 cause2 Product Degradation start->cause2 cause3 Co-eluting Impurities start->cause3 solution1a Optimize Mobile Phase cause1->solution1a solution1b Change Stationary Phase cause1->solution1b solution2a Use Inert Atmosphere cause2->solution2a solution2b Reduce Temperature/ Use Short-Path Distillation cause2->solution2b solution3 Use Preparative HPLC cause3->solution3

Caption: A troubleshooting decision tree for addressing low purity issues in this compound purification.

References

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Butylphthalide-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Butylphthalide-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome poor chromatographic peak shape during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound, presenting them in a question-and-answer format.

Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is wider than the front half, is a common issue.[1][2][3] It can compromise resolution and lead to inaccurate integration.[2]

Potential Causes & Solutions:

CauseRecommended Solution
Secondary Interactions Ionized silanol groups on the silica-based column packing can interact with the analyte, causing tailing.[2] Ensure your mobile phase is adequately buffered. A buffer concentration of 5-10 mM is often sufficient for reversed-phase separations.[1] Consider using a mobile phase additive like 0.1% formic acid or acetic acid to suppress silanol activity.[4][5]
Column Contamination/Deterioration Contaminants from the sample matrix can accumulate at the head of the column, leading to peak tailing.[6][7] If you are using a guard column, try removing it to see if the peak shape improves. If it does, the guard column needs replacement.[6] If the problem persists, try backflushing the analytical column or, if necessary, replace it.[1][6]
Mobile Phase pH An inappropriate mobile phase pH can lead to tailing, especially for ionizable compounds. While Butylphthalide is not strongly ionizable, interactions can still occur. For reversed-phase methods, ensure the mobile phase pH is stable and appropriate for your column chemistry.[8]
Column Overload Injecting too much sample can lead to peak tailing that often resembles a right-triangle shape.[1] To verify this, reduce the sample concentration or injection volume and observe if the peak shape improves.[1][9]
Q2: I am observing peak fronting for this compound. What could be the issue?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still significantly affect results.[3]

Potential Causes & Solutions:

CauseRecommended Solution
Incompatible Sample Solvent If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to fronting.[7] Ideally, dissolve your this compound standard or sample in the mobile phase itself.[7] If this is not possible, use a solvent that is weaker than the mobile phase. For example, if your mobile phase is 50:50 acetonitrile:water, preparing your sample in 10:90 acetonitrile:water can improve peak shape.
Column Overload Similar to tailing, severe column overload can also manifest as peak fronting.[3] Reduce the injection volume or sample concentration to see if the issue is resolved.[3]
Column Collapse A sudden physical change or void in the column packing can lead to peak fronting.[3] This can be caused by operating the column outside its recommended pH or temperature range.[3][10] If you suspect column collapse, the column will likely need to be replaced.
Q3: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?

When all peaks in a chromatogram are similarly affected, the problem likely originates from the HPLC system before the column.[7][10]

Potential Causes & Solutions:

CauseRecommended Solution
Extra-Column Volume (Dead Volume) Excessive tubing length or improper connections between the injector, column, and detector can introduce dead volume, leading to peak broadening.[6] Ensure all fittings are secure and use tubing with the appropriate internal diameter and length for your system.
Partially Blocked Frit Debris from samples, mobile phase, or system components can clog the inlet frit of the column, distorting the flow path and causing broad peaks for all analytes.[1][3] Backflushing the column may resolve this issue.[1][10]
Temperature Gradients Inconsistent temperature across the column can cause peak broadening.[6] Using a column oven and pre-heating the mobile phase can help maintain a stable temperature.[6]
Detector Issues A malfunctioning detector or an incorrect sampling rate can also result in broad peaks.[8][11]
Q4: My this compound peak is splitting into two. What is happening?

Peak splitting can be a frustrating issue, often indicating a problem with the sample introduction or the column itself.[3]

Potential Causes & Solutions:

CauseRecommended Solution
Void at the Column Inlet A void or channel in the packing material at the head of the column is a common cause of split peaks.[3][10] This can happen over time due to pressure fluctuations or mobile phase conditions that dissolve the silica packing.[10] If a void is present, the column usually needs to be replaced.
Partially Blocked Frit Similar to causing broad peaks, a partially blocked inlet frit can also cause the sample to be delivered unevenly to the column, resulting in split peaks.[3]
Sample Solvent Incompatibility A strong mismatch between the injection solvent and the mobile phase can cause peak splitting.[3][7] As mentioned for peak fronting, try to dissolve the sample in the mobile phase or a weaker solvent.
Co-elution While less likely for a deuterated standard, ensure that the peak splitting is not due to a co-eluting interference.

Experimental Protocols

Here are detailed methodologies for common procedures related to this compound analysis.

Sample Preparation: Protein Precipitation

This method is often used for cleaning up plasma or tissue homogenate samples before injection.

  • To 200 µL of the sample (e.g., plasma), add a known amount of this compound as an internal standard.

  • Add 100 µL of 6% perchloric acid to precipitate the proteins.[12]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 6,000 x g for 10 minutes to pellet the precipitated proteins.[12]

  • Transfer the supernatant to a clean tube.

  • The supernatant can then be directly injected or undergo further cleanup/evaporation and reconstitution in the mobile phase.[12] For instance, the residue can be dissolved in 100 µL of the mobile phase.[12]

Example HPLC Method for Butylphthalide Analysis

This is an example of a reversed-phase HPLC method that can be adapted for this compound.

  • Column: Kromasil ODS-1 (150 mm × 4.6 mm, 5 µm)[12]

  • Mobile Phase: A mixture of 0.2 M Sodium Dihydrogen Phosphate (adjusted to pH 4.5 with phosphoric acid) and acetonitrile (50:50, v/v)[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 30 °C[12]

  • Detection Wavelength: 228 nm[12]

  • Injection Volume: 40 µL[12]

Visualizations

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow for diagnosing the cause of poor peak shape for this compound.

G Start Poor this compound Peak Shape Q1 Are all peaks in the chromatogram affected? Start->Q1 System_Issues System-Level Problem Q1->System_Issues  Yes Analyte_Issues Analyte-Specific Problem Q1->Analyte_Issues No   Check_Connections Check for dead volume (fittings, tubing) System_Issues->Check_Connections Check_Frit Backflush column to clear blocked frit System_Issues->Check_Frit Check_Temp Verify column oven temperature stability System_Issues->Check_Temp Q2 What is the peak shape? (Tailing, Fronting, Split) Analyte_Issues->Q2 Tailing Peak Tailing Q2->Tailing Tailing Fronting Peak Fronting Q2->Fronting Fronting Split Split Peak Q2->Split Split Check_Overload_T Reduce injection volume or concentration Tailing->Check_Overload_T Check_MobilePhase Check mobile phase pH and buffer strength Tailing->Check_MobilePhase Check_Column_Contam Replace guard column or clean/replace analytical column Tailing->Check_Column_Contam Check_Solvent Ensure sample solvent is weaker than mobile phase Fronting->Check_Solvent Check_Overload_F Reduce injection volume or concentration Fronting->Check_Overload_F Check_Void Check for column void (replace column if needed) Split->Check_Void Check_Solvent_S Check sample solvent compatibility Split->Check_Solvent_S

Caption: A workflow for troubleshooting poor chromatographic peak shape.

Logical Relationship of Common Causes

This diagram illustrates the relationship between common causes and the resulting poor peak shapes.

G cluster_causes Potential Causes cluster_effects Observed Peak Shape Col_Deterioration Column Deterioration (voids, contamination) Tailing Tailing Col_Deterioration->Tailing Broadening Broadening Col_Deterioration->Broadening Splitting Splitting Col_Deterioration->Splitting Solvent_Mismatch Sample Solvent Mismatch Fronting Fronting Solvent_Mismatch->Fronting Solvent_Mismatch->Splitting Overload Column Overload Overload->Tailing Overload->Fronting Secondary_Int Secondary Interactions Secondary_Int->Tailing System_Issues System Issues (dead volume) System_Issues->Broadening

Caption: Relationship between causes and types of poor peak shape.

References

Technical Support Center: Stability of Butylphthalide-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Butylphthalide-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in biological matrices. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices important?

This compound is the deuterium-labeled form of Butylphthalide, an agent investigated for its potential in treating cerebral ischemia. In bioanalytical studies, this compound is commonly used as an internal standard (IS) for the accurate quantification of Butylphthalide in complex biological samples like plasma, blood, or tissue homogenates. The stability of an internal standard is critical because its degradation can lead to inaccurate and unreliable quantification of the target analyte. If the IS degrades during sample collection, storage, or processing, the calculated concentration of the analyte will be erroneous.[1][2]

Q2: What are the recommended storage conditions for biological samples containing this compound?

While specific long-term stability data for this compound is not extensively published, general best practices for analyte stability in biological matrices should be followed. It is crucial to conduct your own stability studies to confirm the integrity of this compound under your specific laboratory conditions.

Storage ConditionTemperatureDurationRecommendation
Short-Term Storage 2-8°CUp to 24 hoursRecommended for temporary storage during sample processing.
Long-Term Storage -20°C or -80°C> 24 hoursEssential for storing samples prior to analysis. -80°C is generally preferred to minimize enzymatic activity and chemical degradation.

Q3: What are the primary factors that can affect the stability of this compound in biological matrices?

Several factors can contribute to the degradation of this compound in biological samples:

  • Enzymatic Degradation: Biological matrices contain various enzymes, such as esterases, that could potentially metabolize this compound.

  • pH Instability: The pH of the sample can influence the rate of chemical degradation through hydrolysis or other pH-dependent reactions.[3][4][5]

  • Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.[6][7]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes due to changes in pH, concentration of solutes, and damage to cellular components.[8][9][10]

  • Matrix Effects: Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement, which can be mistaken for instability.[11]

Q4: How can I minimize the degradation of this compound in my samples?

  • Prompt Processing: Process samples as quickly as possible after collection.

  • Controlled Temperature: Keep samples on ice or at 2-8°C during processing.

  • Enzyme Inhibitors: Consider adding enzyme inhibitors, such as sodium fluoride for esterases, to the collection tubes if enzymatic degradation is suspected.

  • pH Control: Ensure the pH of the sample is maintained in a stable range, if known to be critical.

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.[9]

  • Appropriate Anticoagulant: The choice of anticoagulant can affect analyte stability. EDTA plasma is often a good starting point, but the optimal choice should be validated for your specific assay.[6][7][8][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound in biological matrices.

Problem 1: Inconsistent or low recovery of this compound.

Potential Cause Troubleshooting Step
Degradation during sample preparation Assess bench-top stability by letting a spiked sample sit at room temperature for the duration of your preparation time and compare its response to a freshly prepared sample. Keep samples on ice during preparation.
Inefficient extraction Optimize your extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Ensure the pH of the sample is optimal for extraction.
Adsorption to container surfaces Use low-binding tubes and pipette tips. Silanize glassware if necessary.
Matrix effects Evaluate matrix effects by comparing the response of this compound in a neat solution versus a post-extraction spiked matrix sample. If significant suppression or enhancement is observed, improve chromatographic separation or sample cleanup.

Problem 2: Decreasing this compound response over a long analytical run.

Potential Cause Troubleshooting Step
Instability in the autosampler Perform an autosampler stability study by re-injecting the same prepared samples at different time points over the duration of a typical run. If degradation is observed, consider cooling the autosampler or reducing the batch size.
Deuterium-Hydrogen Exchange This can occur if the deuterium atoms are on exchangeable sites (e.g., -OH, -NH). While the d3 label on Butylphthalide is typically on the butyl chain and less prone to exchange, it's a possibility to consider, especially under certain pH or temperature conditions. Use of a ¹³C-labeled internal standard would eliminate this issue.
Instrumental drift Ensure the LC-MS/MS system is properly stabilized before starting the run. Monitor system suitability throughout the analysis.

Problem 3: High variability in this compound response between different samples.

Potential Cause Troubleshooting Step
Inconsistent pipetting Ensure all pipettes are properly calibrated and that a consistent pipetting technique is used for adding the internal standard to all samples.
Variable matrix effects Different patient or animal samples can have varying levels of matrix components, leading to differential ion suppression or enhancement. Improve sample cleanup and chromatographic separation to minimize these effects.
Incomplete mixing of internal standard Vortex each sample thoroughly after adding the this compound solution to ensure it is homogeneously distributed.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment

This protocol is designed to evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Materials:

  • Blank biological matrix (e.g., human plasma with EDTA).

  • This compound stock solution.

  • Calibrated pipettes and low-binding microcentrifuge tubes.

  • Freezer (-20°C or -80°C).

  • LC-MS/MS system.

Procedure:

  • Prepare Quality Control (QC) Samples: Spike the blank matrix with this compound at low and high concentrations (e.g., 3x the lower limit of quantification and 75% of the upper limit of quantification). Prepare at least 3 replicates for each concentration and for each freeze-thaw cycle.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze one set of low and high concentration QC samples to establish the baseline response.

  • Freeze-Thaw Cycles:

    • Freeze the remaining QC samples at the intended storage temperature (-20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • This constitutes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for a minimum of three cycles.

  • Analysis: After the completion of each freeze-thaw cycle, analyze a set of low and high concentration QC samples.

  • Data Evaluation: Calculate the mean concentration and precision (%CV) for each set of QC samples. The mean concentration of the freeze-thaw samples should be within ±15% of the baseline (T=0) concentration.

Protocol 2: Bench-Top Stability Assessment

This protocol evaluates the stability of this compound in a biological matrix at room temperature over a period that mimics the sample preparation time.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare QC Samples: Prepare low and high concentration QC samples in the biological matrix as described in Protocol 1.

  • Time Zero (T=0) Analysis: Analyze one set of QC samples immediately after preparation.

  • Bench-Top Incubation: Leave the remaining QC samples at room temperature for a predefined period (e.g., 4, 8, or 24 hours), reflecting the maximum anticipated time samples will be at room temperature during processing.

  • Analysis: At the end of the incubation period, analyze the QC samples.

  • Data Evaluation: The mean concentration of the incubated samples should be within ±15% of the baseline (T=0) concentration.

Protocol 3: Long-Term Stability Assessment

This protocol is for determining the stability of this compound in a biological matrix under long-term storage conditions.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare QC Samples: Prepare a sufficient number of low and high concentration QC aliquots for analysis at all planned time points.

  • Time Zero (T=0) Analysis: Analyze one set of QC samples immediately after preparation.

  • Long-Term Storage: Store the remaining QC samples at the intended storage temperature (-20°C or -80°C).

  • Analysis at Time Points: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples, thaw them, and analyze them against a freshly prepared calibration curve.

  • Data Evaluation: The mean concentration of the stored samples at each time point should be within ±15% of the nominal concentration.

Data Presentation

Table 1: Example of Freeze-Thaw Stability Data for this compound in Human Plasma

Concentration (ng/mL)Cycle 1 (% of T=0)Cycle 2 (% of T=0)Cycle 3 (% of T=0)
Low QC (5 ng/mL) 98.597.296.8
High QC (500 ng/mL) 99.198.698.1
Note: This is example data. Users must generate their own data.

Table 2: Example of Bench-Top Stability Data for this compound in Human Plasma at Room Temperature

Concentration (ng/mL)4 hours (% of T=0)8 hours (% of T=0)24 hours (% of T=0)
Low QC (5 ng/mL) 99.598.995.3
High QC (500 ng/mL) 100.299.697.4
Note: This is example data. Users must generate their own data.

Table 3: Example of Long-Term Stability Data for this compound in Human Plasma at -80°C

Concentration (ng/mL)1 Month (% of Nominal)3 Months (% of Nominal)6 Months (% of Nominal)
Low QC (5 ng/mL) 101.399.898.5
High QC (500 ng/mL) 100.8100.199.2
Note: This is example data. Users must generate their own data.

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent this compound Response Observed prep_issue Sample Preparation Issue? start->prep_issue matrix_issue Matrix Effect? prep_issue->matrix_issue No degradation Degradation during prep? (Bench-top stability test) prep_issue->degradation Yes extraction Inefficient extraction? (Optimize protocol) prep_issue->extraction Yes pipetting Inconsistent pipetting? (Calibrate & standardize technique) prep_issue->pipetting Yes instrument_issue Instrumental Issue? matrix_issue->instrument_issue No separation Improve chromatographic separation matrix_issue->separation Yes cleanup Enhance sample cleanup matrix_issue->cleanup Yes drift System drift? (Monitor system suitability) instrument_issue->drift Yes autosampler Autosampler instability? (Conduct stability test) instrument_issue->autosampler Yes end Issue Resolved degradation->end extraction->end pipetting->end separation->end cleanup->end drift->end autosampler->end Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stability_tests Stability Evaluation prep_qc Prepare Low & High Conc. QCs in Biological Matrix t0_analysis Analyze T=0 Samples prep_qc->t0_analysis ft_stability Freeze-Thaw Stability (Min. 3 cycles) t0_analysis->ft_stability bt_stability Bench-Top Stability (Simulate prep time) t0_analysis->bt_stability lt_stability Long-Term Stability (At storage temp.) t0_analysis->lt_stability analysis Analyze Stressed Samples against Fresh Calibration Curve ft_stability->analysis bt_stability->analysis lt_stability->analysis evaluation Evaluate Data: Mean concentration of stressed samples should be within +/- 15% of nominal/T=0 analysis->evaluation

References

Technical Support Center: Isotopic Cross-Talk in Butylphthalide-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic cross-talk during the analysis of Butylphthalide using its deuterated internal standard, Butylphthalide-d3, by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-talk in the context of this compound analysis?

A1: Isotopic cross-talk refers to the interference between the mass signal of Butylphthalide (the analyte) and its stable isotope-labeled internal standard (SIL-IS), this compound. This interference can lead to inaccurate quantification. Cross-talk can occur when the mass spectrometer detects ions from one compound in the mass-to-charge ratio (m/z) channel of the other.[1][2]

Q2: What are the primary causes of isotopic cross-talk in my Butylphthalide LC-MS/MS assay?

A2: The primary causes include:

  • Incomplete ion clearance: Residual ions from a high concentration analyte may not be fully cleared from the collision cell before the next SRM transition is monitored.[1][3]

  • Natural isotopic abundance: While less common for deuterium-labeled standards with a +3 Da shift, natural isotopes of elements within the analyte (like Carbon-13) can contribute to the signal of the SIL-IS, especially for compounds with many atoms of that element.[2][4][5]

  • Isotopic purity of the internal standard: The this compound standard may contain small amounts of unlabeled Butylphthalide (d0) or partially labeled variants (d1, d2), which will contribute to the analyte signal.

Q3: Can the elemental composition of Butylphthalide contribute to cross-talk with this compound?

A3: Butylphthalide has the elemental formula C12H14O2.[1][5][6] The natural abundance of ¹³C is approximately 1.1%. For a molecule with 12 carbon atoms, the probability of having one, two, or three ¹³C atoms is low. Therefore, the contribution of the natural isotopic distribution of unlabeled Butylphthalide to the m/z peak of this compound (M+3) is generally negligible and not a primary source of cross-talk in this specific case.

Q4: What are the typical mass transitions for Butylphthalide and this compound?

A4: A common mass transition for Butylphthalide (NBP) in positive electrospray ionization (ESI+) mode is m/z 191 → 145.[3] For this compound, the precursor ion would be m/z 194. Assuming a similar fragmentation pattern, a likely transition would be m/z 194 → 145 or another stable product ion. It is crucial to optimize these transitions on your specific instrument.

Troubleshooting Guides

Issue 1: Non-linear calibration curve, especially at high analyte concentrations.

This can be a sign of analyte signal contributing to the internal standard signal.[4][7]

Possible Cause Troubleshooting Step Expected Outcome
Analyte contribution to IS signal Analyze a high concentration standard of unlabeled Butylphthalide and monitor the mass transition for this compound.A detectable peak in the this compound channel indicates cross-talk.
IS Purity Analyze the this compound internal standard solution alone to check for the presence of unlabeled Butylphthalide.A peak at the retention time and mass transition of Butylphthalide indicates impurity.
Mathematical Correction If cross-talk is confirmed and cannot be eliminated instrumentally, apply a mathematical correction to the data. This involves determining the percentage of analyte signal that contributes to the IS signal and correcting the IS response accordingly.[5]A more linear calibration curve and more accurate quantification.
Issue 2: Inaccurate results for quality control (QC) samples.
Possible Cause Troubleshooting Step Expected Outcome
Instrumental Cross-Talk Introduce a "dummy" SRM transition between the analyte and IS transitions to allow for better clearance of the collision cell.[1]Reduced signal interference and improved accuracy of QC samples.
Suboptimal MS/MS parameters Re-optimize collision energy and other MS/MS parameters for both Butylphthalide and this compound to ensure specificity.Improved signal-to-noise ratio and reduced potential for cross-talk.
Matrix Effects Evaluate matrix effects by comparing the response of the analyte and IS in neat solution versus in a biological matrix extract.[8][9]Understanding if matrix components are enhancing or suppressing ionization, which can exacerbate cross-talk effects.

Experimental Protocols

Protocol 1: Evaluation of Analyte-to-IS Cross-Talk
  • Prepare a high-concentration solution of unlabeled Butylphthalide in a suitable solvent (e.g., methanol).

  • Set up an LC-MS/MS acquisition method that monitors the specific mass transitions for both Butylphthalide (e.g., m/z 191 → 145) and this compound (e.g., m/z 194 → 145).

  • Inject the high-concentration Butylphthalide solution and acquire data.

  • Analyze the chromatogram for the this compound transition. The presence of a peak at the retention time of Butylphthalide indicates cross-talk.

  • Quantify the percentage of cross-talk by comparing the peak area of the interfering signal in the IS channel to the peak area of the analyte in its own channel.

Protocol 2: Assessment of Internal Standard Purity
  • Prepare a working solution of the this compound internal standard at the concentration used in the assay.

  • Use the same LC-MS/MS acquisition method as in Protocol 1.

  • Inject the this compound solution and acquire data.

  • Examine the chromatogram for the Butylphthalide mass transition (e.g., m/z 191 → 145). A peak at the expected retention time indicates the presence of unlabeled Butylphthalide impurity.

  • Calculate the percentage of unlabeled analyte in the internal standard.

Visualizations

Isotopic_Crosstalk_Troubleshooting_Workflow start Inaccurate Quantification of Butylphthalide check_linearity Check Calibration Curve Linearity start->check_linearity is_linear Is Curve Linear? check_linearity->is_linear troubleshoot Troubleshoot for Isotopic Cross-Talk is_linear->troubleshoot No end Accurate Quantification is_linear->end Yes evaluate_xtalk Evaluate Analyte-to-IS Cross-Talk troubleshoot->evaluate_xtalk evaluate_purity Assess IS Purity troubleshoot->evaluate_purity xtalk_present Cross-Talk Detected? evaluate_xtalk->xtalk_present purity_issue IS Impurity Found? evaluate_purity->purity_issue optimize_ms Optimize MS Method (e.g., add dummy transition) xtalk_present->optimize_ms Yes xtalk_present->end No use_new_is Source Higher Purity IS purity_issue->use_new_is Yes purity_issue->end No math_correction Apply Mathematical Correction optimize_ms->math_correction If optimization is insufficient use_new_is->end math_correction->end

Caption: Troubleshooting workflow for isotopic cross-talk.

Experimental_Workflow_for_Crosstalk_Evaluation cluster_analyte_to_is Analyte-to-IS Cross-Talk Evaluation cluster_is_purity Internal Standard Purity Assessment prep_analyte Prepare High Concentration Unlabeled Butylphthalide inject_analyte Inject into LC-MS/MS prep_analyte->inject_analyte monitor_is_channel Monitor this compound Mass Transition inject_analyte->monitor_is_channel detect_peak Peak Detected? monitor_is_channel->detect_peak prep_is Prepare this compound Working Solution inject_is Inject into LC-MS/MS prep_is->inject_is monitor_analyte_channel Monitor Butylphthalide Mass Transition inject_is->monitor_analyte_channel detect_impurity Peak Detected? monitor_analyte_channel->detect_impurity

Caption: Experimental workflow for cross-talk evaluation.

References

Technical Support Center: Minimizing Ion Suppression for Butylphthalide-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Butylphthalide-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. In complex matrices such as plasma or tissue extracts, various components can compete with this compound for ionization, potentially leading to an underestimation of its concentration or even false-negative results.

Q2: What are the primary causes of ion suppression in the ESI-MS analysis of this compound?

A2: The most common causes of ion suppression for this compound include:

  • Matrix Effects: Co-eluting endogenous compounds from biological samples (e.g., salts, lipids, phospholipids, and proteins) can interfere with the ionization of this compound.[1]

  • High Analyte Concentration: At high concentrations, this compound itself can cause self-suppression, leading to a non-linear response.[1]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and certain ion-pairing agents can crystallize on the ESI droplet surface, hindering the release of analyte ions into the gas phase.[2] It is recommended to use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium acetate.[3]

  • Changes in Droplet Properties: High concentrations of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets, which impedes the efficient formation of gas-phase analyte ions.

Q3: How can I detect and assess the extent of ion suppression in my this compound analysis?

A3: A widely used method is the post-column infusion experiment . This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the ESI source. After establishing a stable baseline signal, a blank matrix extract (without the analyte) is injected. Any significant dip in the baseline signal during the chromatographic run indicates the retention time windows where ion suppression is occurring due to eluting matrix components.

Another approach is a matrix effect study , where you compare the peak area of this compound in a clean solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. A peak area in the matrix that is lower than in the clean solvent indicates ion suppression.

Q4: What is the role of a deuterated internal standard like this compound?

A4: this compound serves as a stable isotope-labeled internal standard (SIL-IS). Since it has nearly identical physicochemical properties to the unlabeled Butylphthalide, it will co-elute and experience similar degrees of ion suppression or enhancement during the ESI process.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, you can effectively compensate for variations in signal intensity caused by matrix effects, leading to more accurate and precise quantification.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to ion suppression when analyzing this compound.

Problem 1: Low or No Signal for this compound in the Presence of Sample Matrix
Possible Cause Recommended Action
Significant Matrix Effects 1. Optimize Sample Preparation: Implement a more rigorous sample clean-up method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[6] 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from the regions of ion suppression identified by the post-column infusion experiment. Modifying the mobile phase composition or using a column with a different stationary phase can improve resolution. 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, but be mindful of the potential impact on the limit of detection.
Suboptimal ESI Source Parameters Optimize ESI Source Parameters: Systematically optimize parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature to maximize the signal for this compound. This is a critical step for method development to achieve the best detection of your analyte.
Problem 2: Poor Reproducibility and Accuracy
Possible Cause Recommended Action
Variable Matrix Effects Between Samples 1. Use a Stable Isotope-Labeled Internal Standard: The most effective way to correct for variable ion suppression between samples is to use a deuterated internal standard like this compound for the quantification of native Butylphthalide.[4][5] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to mimic the ion suppression effects seen in the actual samples.
Inconsistent Sample Preparation Ensure Consistent Sample Preparation: The sample preparation procedure, especially if using SPE or LLE, must be performed consistently for all samples, standards, and quality controls to ensure uniform recovery and matrix effects.
LC System Instability Check LC System Performance: Look for fluctuations in pump pressure, column temperature, and autosampler injection volume, as these can lead to shifts in retention time and variability in ion suppression.
Problem 3: Persistent Ion Suppression Despite Optimization
Possible Cause Recommended Action
In-source Competition Switch Ionization Source or Polarity: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression than ESI.[1] Alternatively, switching the ESI polarity (from positive to negative ion mode, or vice versa) may help, as fewer compounds are typically ionized in negative mode, potentially reducing interferences.[1] For the analysis of Butylphthalide and its metabolites, a method has been developed that utilizes both positive and negative ESI modes to improve sensitivity.[4][5]

Experimental Protocols

Sample Preparation for Butylphthalide Analysis in Human Plasma

This protocol is based on a validated method for the simultaneous quantitation of 3-n-butylphthalide (NBP) and its major metabolites.[4][5]

  • Method: Protein Precipitation

  • Procedure:

    • To 100 µL of a human plasma sample, add the deuterated internal standard solution (this compound).

    • Add 300 µL of methanol to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Collect the supernatant and inject a portion into the LC-MS/MS system.

Chromatographic Conditions for Butylphthalide Analysis

The following conditions are a starting point and should be optimized for your specific instrument and application.[4][5]

ParameterValue
Column C18 reverse-phase column
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Methanol:Acetonitrile (v/v)
Gradient A gradient elution should be optimized to separate Butylphthalide from its metabolites and matrix interferences.
Flow Rate To be optimized for the specific column dimensions.
Column Temperature To be optimized for the specific separation.
ESI-MS/MS Parameters for Butylphthalide

The following parameters are a general guide. Optimal values will vary between different mass spectrometer models.

ParameterIonization Mode
Butylphthalide Positive ESI Mode
Capillary Voltage 3.0 - 4.5 kV
Cone Voltage To be optimized
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 500 °C
Nebulizer Gas Flow To be optimized
Drying Gas Flow To be optimized

Note: For some metabolites of Butylphthalide, negative ESI mode may provide better sensitivity.[4][5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting ion suppression for this compound.

IonSuppressionTroubleshooting cluster_Initial_Assessment Initial Assessment cluster_Optimization Optimization Strategies cluster_Advanced_Solutions Advanced Solutions cluster_Resolution Resolution Start Low or Inconsistent This compound Signal AssessSuppression Perform Post-Column Infusion or Matrix Effect Study Start->AssessSuppression OptimizeSamplePrep Improve Sample Preparation (SPE, LLE) AssessSuppression->OptimizeSamplePrep Suppression Detected OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma OptimizeMS Optimize ESI Source Parameters OptimizeChroma->OptimizeMS DiluteSample Dilute Sample OptimizeMS->DiluteSample Suppression Persists Resolved Ion Suppression Minimized Method Validated OptimizeMS->Resolved Suppression Resolved SwitchIonization Switch Ionization Source/Polarity (APCI, Negative Mode) DiluteSample->SwitchIonization UseIS Implement Stable Isotope-Labeled Internal Standard (this compound) SwitchIonization->UseIS UseIS->Resolved

Caption: A flowchart for systematically troubleshooting ion suppression.

References

Enhancing the recovery of Butylphthalide-d3 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the recovery of Butylphthalide-d3 during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in sample preparation?

This compound is a deuterated form of 3-n-butylphthalide (NBP), a compound isolated from celery seeds with potential neuroprotective effects. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS) for the quantification of NBP.[1] Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for variations during the analytical process.

Q2: What are the main reasons for low recovery of this compound?

Low recovery of this compound can stem from several factors during sample preparation:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction, Protein Precipitation) may not be suitable for the sample matrix or the physicochemical properties of this compound.

  • Chemical Instability: As a lactone, this compound is susceptible to hydrolysis (ring-opening) under strong acidic or basic conditions, leading to its degradation.[2][3][4]

  • Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.

  • Adsorption: The analyte may adsorb to the surfaces of labware, such as plastic tubes or pipette tips.

  • Incomplete Elution: In Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to completely remove this compound from the sorbent.

Q3: How does pH affect the stability and recovery of this compound?

The pH of the sample and extraction solvents is a critical factor. This compound, being a lactone, is prone to hydrolysis under both acidic and basic conditions, which breaks the cyclic ester ring and forms a hydroxy acid.[2][3][4][5] This degradation will result in low recovery of the intended analyte. It is generally recommended to maintain a pH range of 4-6 during sample preparation to ensure the stability of Butylphthalide and its deuterated internal standard.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor recovery of this compound.

dot

Caption: Troubleshooting workflow for low this compound recovery.

Quantitative Data Summary

The following table summarizes typical recovery data for different sample preparation methods. Note that the optimal method can vary depending on the specific sample matrix and analytical instrumentation.

Sample Preparation MethodAnalyteSample MatrixTypical Recovery (%)Key Considerations
Protein Precipitation Butylphthalide & MetabolitesHuman Plasma>85%Fast and simple, but may result in significant matrix effects. A 3:1 ratio of methanol to plasma is commonly used.[6]
Liquid-Liquid Extraction (LLE) Alkaline DrugsBloodVariable (can be >80%)Solvent choice (e.g., n-butyl chloride), pH adjustment, and solvent-to-sample ratio are critical for optimizing recovery.[7]
Solid-Phase Extraction (SPE) Phthalate MetabolitesUrine77.9% - 97.7%Sorbent selection (e.g., C8, C18, HLB) and optimization of wash and elution solvents are crucial for high recovery.[8]
SPE Anticancer DrugsPlasma>92.3% (with C8 sorbent)The choice of sorbent can significantly impact recovery, with less lipophilic phases sometimes being more effective.[9]

Experimental Protocols

Here are detailed methodologies for three common sample preparation techniques for this compound.

Protein Precipitation (for Plasma Samples)

This method is rapid and effective for removing the bulk of proteins from plasma samples.

dot

Caption: Workflow for protein precipitation of plasma samples.

Methodology:

  • To 100 µL of plasma in a microcentrifuge tube, add the appropriate amount of this compound internal standard solution.

  • Add 300 µL of ice-cold methanol to the plasma sample.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids.

Methodology:

  • To 200 µL of plasma or urine in a glass tube, add the this compound internal standard.

  • Add a buffering agent to adjust the pH to the 4-6 range.

  • Add 1 mL of a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

  • Cap the tube and vortex or shake vigorously for 5-10 minutes.

  • Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top layer) to a clean tube.

  • Repeat the extraction of the aqueous layer with another portion of the organic solvent to improve recovery.

  • Combine the organic extracts and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide cleaner extracts compared to protein precipitation and LLE.

Methodology:

  • Sample Pre-treatment: Dilute the biological sample (e.g., 1:1 with a buffer of pH 4-6) to reduce viscosity.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C8 or C18) with 1 mL of methanol followed by 1 mL of the sample buffer. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute this compound and the analyte with a small volume (e.g., 1 mL) of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

By following these guidelines and protocols, researchers can effectively troubleshoot and enhance the recovery of this compound, leading to more reliable and accurate quantitative results in their studies.

References

Technical Support Center: Butylphthalide-d3 Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Butylphthalide-d3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a deuterated form of Butylphthalide (NBP), a compound originally isolated from celery seeds.[1] It is a lipophilic, oily liquid that is being investigated for its neuroprotective properties.[2][3] Like its non-deuterated counterpart, this compound is poorly soluble in water, which can pose significant challenges for its use in in vitro and in vivo experiments that require aqueous buffer systems.[4] Inadequate dissolution can lead to inaccurate and irreproducible experimental results.

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: Will the deuterium labeling of this compound significantly affect its solubility compared to Butylphthalide?

The difference in solubility between a deuterated and a non-deuterated compound is generally considered to be negligible, especially in the context of preparing solutions for biological assays.[8][9] Therefore, the solubility data and solubilization methods for Butylphthalide can be confidently applied to this compound.

Q4: What are the common methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of lipophilic compounds like this compound in aqueous media. These include:

  • Co-solvents: Using a water-miscible organic solvent, such as ethanol or DMSO, to first dissolve the compound before diluting it into the aqueous buffer.[6]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules, thereby increasing their apparent solubility in water.[10][11]

  • Cyclodextrins: Using cyclic oligosaccharides that can form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule and increasing its aqueous solubility.[12][13]

  • Nanotechnology: Formulating the compound into nanoparticles or liposomes to improve its dissolution rate and bioavailability.[14][15][16][17]

Troubleshooting Guide

This guide addresses common problems encountered when preparing aqueous solutions of this compound.

Problem Potential Cause Recommended Solution(s)
Precipitation upon dilution of a stock solution into aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution is not sufficient to maintain solubility upon high dilution in the aqueous phase.- Reduce the final concentration: Lower the target concentration of this compound in the final working solution.- Increase the co-solvent concentration: If experimentally permissible, increase the percentage of the organic co-solvent (e.g., ethanol, DMSO) in the final aqueous solution.- Use a different solubilization method: Consider using surfactants or cyclodextrins to enhance solubility.
Cloudy or hazy solution after preparation. The compound has not fully dissolved or has formed a fine precipitate. This may be due to insufficient mixing or the solubility limit being reached.- Improve mixing: Vortex or sonicate the solution to aid dissolution.- Gentle warming: If the compound is heat-stable, gentle warming (e.g., to 37°C) may help to dissolve it.- Filter the solution: If undissolved particles remain, filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove them. Note that this will result in a lower, but saturated, concentration.
Inconsistent or non-reproducible experimental results. This could be due to variations in the amount of dissolved this compound between experiments. Precipitation may be occurring that is not easily visible.- Prepare fresh solutions: Prepare the final working solution fresh for each experiment and do not store aqueous solutions for more than one day.[6] - Standardize the preparation protocol: Ensure the same procedure, including solvent volumes, mixing method, and time, is used for every experiment.- Quantify the concentration: If possible, use a method like UV-Vis spectrophotometry or HPLC to confirm the concentration of this compound in your final working solution.

Quantitative Solubility Data

The following table summarizes the known solubility of Butylphthalide, which can be used as a close approximation for this compound.

Solvent/System Solubility Reference(s)
WaterPoorly soluble/Slightly soluble[4][5]
Ethanol~30 mg/mL[6]
Dimethyl sulfoxide (DMSO)~30 - 43 mg/mL[6][7]
Dimethylformamide (DMF)~30 mg/mL[7]
1:2 Ethanol:PBS (pH 7.2)~0.33 mg/mL[6][7]

Experimental Protocols

1. Preparation of this compound Solution using a Co-solvent (Ethanol)

This protocol is suitable for preparing a working solution of this compound for in vitro cell culture experiments.

Materials:

  • This compound

  • 100% Ethanol (USP grade)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the this compound in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is completely dissolved by vortexing. This stock solution can be stored at -20°C for short periods.

  • Prepare the Final Working Solution:

    • Warm the sterile PBS to 37°C.

    • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

    • While vortexing the tube at a medium speed, slowly add the pre-warmed PBS to achieve the final desired concentration. The final ethanol concentration should be kept as low as possible to avoid solvent effects on the cells (typically ≤ 0.5%).

    • Use the freshly prepared working solution immediately. Do not store the final aqueous solution.

2. General Protocol for Solubility Enhancement using Surfactants

This protocol provides a general workflow for using surfactants to increase the aqueous solubility of this compound. The optimal surfactant and its concentration will need to be determined empirically.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS)

  • Surfactant (e.g., Tween® 80, Cremophor® EL)

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a Surfactant-Buffer Solution:

    • Prepare a series of aqueous buffer solutions containing different concentrations of the chosen surfactant. The concentrations should span the surfactant's critical micelle concentration (CMC).

  • Determine Solubility:

    • Add an excess amount of this compound to each surfactant-buffer solution.

    • Vortex and sonicate the mixtures to facilitate dissolution.

    • Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature.

    • Centrifuge or filter the solutions to remove any undissolved compound.

    • Quantify the concentration of dissolved this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Prepare Working Solutions:

    • Once the optimal surfactant concentration is determined, prepare working solutions by dissolving the required amount of this compound directly into the surfactant-buffer solution with vortexing and sonication.

Visualizations

Experimental Workflow for Preparing Aqueous Solutions

G Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% Ethanol (e.g., 10 mg/mL) weigh->dissolve add_stock Add stock solution to tube dissolve->add_stock Dilute from stock warm_pbs Warm PBS (37°C) dilute Slowly add warm PBS while vortexing warm_pbs->dilute add_stock->dilute use Use immediately dilute->use

Caption: Workflow for preparing aqueous solutions of this compound using a co-solvent.

Troubleshooting Logic for Precipitation Issues

G Troubleshooting Precipitation of this compound start Precipitate observed in aqueous solution? cause1 Concentration exceeds solubility limit start->cause1 Yes cause2 Insufficient co-solvent in final solution start->cause2 Yes solution1 Reduce final concentration cause1->solution1 solution3 Use alternative method (surfactants, cyclodextrins) cause1->solution3 solution2 Increase co-solvent % (if possible) cause2->solution2 cause2->solution3

Caption: Decision-making process for addressing precipitation of this compound.

Key Signaling Pathways of Butylphthalide

G Simplified Signaling Pathways Modulated by Butylphthalide cluster_neuroprotection Neuroprotection cluster_inflammation Anti-Inflammation cluster_apoptosis Anti-Apoptosis NBP Butylphthalide Nrf2 Nrf2 NBP->Nrf2 Activates TLR4 TLR4 NBP->TLR4 Inhibits PI3K PI3K NBP->PI3K Activates HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant NFkB NF-κB TLR4->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis

Caption: Overview of key signaling pathways influenced by Butylphthalide.

References

Optimization of collision energy for Butylphthalide-d3 fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Butylphthalide-d3. This guide provides troubleshooting information, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in MS/MS analysis?

A1: this compound (d3-NBP) is a deuterated form of 3-n-butylphthalide (NBP), a compound isolated from celery seeds and used in the treatment of ischemic stroke.[1][2] In mass spectrometry, isotopically labeled compounds like d3-NBP serve as ideal internal standards for quantitative analysis.[3] Their chemical and physical properties are nearly identical to the non-labeled analyte, but their increased mass allows them to be distinguished by the mass spectrometer, compensating for variations in sample preparation and instrument response.

Q2: How do I determine the precursor ion for this compound?

A2: The precursor ion is the ionized molecule before fragmentation. For this compound, this is typically the protonated molecule, [M+H]+. The molecular weight of non-deuterated Butylphthalide is approximately 190.25 g/mol , giving a precursor ion of m/z 191.[4] For this compound, you add the mass of three deuterium atoms (replacing three hydrogen atoms). The resulting precursor ion will be [M+3+H]+, which is approximately m/z 194. This should be confirmed by infusing a standard solution and acquiring a full scan mass spectrum.

Q3: What are the expected product ions after fragmentation?

A3: The fragmentation of this compound is expected to be similar to its non-deuterated counterpart. The fragmentation of phthalates often involves characteristic losses and the formation of specific ions.[5] For 3-n-butylphthalide (m/z 191), a common transition is to m/z 145, corresponding to the loss of the butyl group.[4] Depending on the position of the deuterium labels on the butyl chain, the product ions for d3-NBP may be the same or shifted in mass. It is crucial to perform a product ion scan on the m/z 194 precursor to experimentally identify the most abundant and stable fragment ions for your specific deuterated standard.

Q4: What is collision energy and why is its optimization critical?

A4: Collision energy (CE) is the kinetic energy applied to a precursor ion in the collision cell of a tandem mass spectrometer to induce fragmentation.[6] This energy is critical because too little CE will result in insufficient fragmentation, while too much can cause excessive fragmentation, leading to a loss of the desired product ion signal.[7] Optimizing the CE for each specific precursor-to-product ion transition is essential to maximize signal intensity, which directly improves the sensitivity and reliability of the quantitative assay.[8]

Q5: Should I use a single collision energy for all transitions or optimize each one individually?

A5: For the highest sensitivity and accuracy, it is best to optimize the collision energy for each Multiple Reaction Monitoring (MRM) transition individually.[9][10] Different transitions, even from the same precursor ion, often require different energy levels to achieve maximum fragment intensity.[8] While using a single, averaged CE value can work, it is a compromise that typically leads to suboptimal sensitivity for most transitions.

Troubleshooting Guide

Issue 1: Low or No Signal for Product Ion

  • Question: I have selected my precursor and product ions, but I see a very weak signal, or no signal at all. What should I check?

  • Answer:

    • Confirm Precursor Ion Intensity: First, ensure you have a strong and stable signal for your precursor ion (m/z 194) in MS1 (single quadrupole mode). If the precursor signal is weak, troubleshoot the ion source parameters (e.g., spray voltage, gas flows, temperature) and sample concentration.

    • Verify Product Ion Selection: Infuse the standard and perform a product ion scan on your precursor. This will show you all fragments being produced. You may have selected a product ion that is not efficiently formed. Choose the most intense, stable fragment(s) for your MRM transitions.

    • Collision Energy Range: Your collision energy may be too low or too high. The optimal CE for small molecules like this compound is typically in the 10-50 eV range. Perform a collision energy ramp experiment as detailed in the protocols below to find the optimal value.

    • Collision Cell Gas: Ensure the collision gas (typically argon or nitrogen) is turned on and the pressure is set correctly according to the manufacturer's recommendation.

Issue 2: Unstable or Irreproducible Signal (Jagged Peaks)

  • Question: My signal intensity for a specific MRM transition is highly variable between injections, leading to poor reproducibility. What could be the cause?

  • Answer:

    • Narrow Collision Energy Optimum: Some transitions have a very narrow optimal collision energy range.[11] A small drift in instrument conditions can cause a significant drop in signal. If your CE optimization curve is very sharp, consider selecting a different, more stable product ion if possible.

    • Source Contamination: A dirty ion source can lead to unstable spray and fluctuating signal intensity. Perform routine source cleaning as recommended by the instrument manufacturer.

    • LC Issues: Inconsistent chromatographic peak shapes can lead to variable signal intensity. Check for issues with the LC column, mobile phase contamination, or sample matrix effects.[12][13]

    • Dwell Time: In a multi-MRM method, ensure the dwell time for each transition is sufficient to acquire at least 15-20 data points across the chromatographic peak for accurate integration.

Issue 3: High Background or Ghost Peaks

  • Question: I am observing a signal for this compound even when injecting a blank (solvent only). What is the source of this carryover?

  • Answer:

    • Autosampler Contamination: Carryover is a common issue where analyte from a high-concentration sample persists into subsequent injections.[14] This often occurs in the autosampler needle, injection valve, or transfer tubing. Implement a robust needle wash protocol using a strong organic solvent.

    • LC Column Carryover: The analyte can be retained on the analytical column, especially at the head of the column.[14] A thorough column wash at the end of each analytical batch is recommended.

    • Mobile Phase Contamination: While less common for an internal standard, ensure your solvents are high-purity (LC-MS grade) to rule out contamination.[12]

Experimental Protocols

Protocol 1: Collision Energy Optimization by Infusion

This protocol describes how to find the optimal collision energy for a specific MRM transition by directly infusing a standard solution.

  • Prepare Standard Solution: Prepare a solution of this compound at a concentration of 100-500 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infusion Setup: Infuse the solution directly into the mass spectrometer's ion source using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • Tune Ion Source: While infusing, optimize ion source parameters (capillary voltage, nebulizer gas, drying gas flow, and temperature) to maximize the signal intensity of the this compound precursor ion (m/z 194).

  • Identify Product Ions: Set up a product ion scan experiment where the first quadrupole (Q1) is fixed on m/z 194, and the third quadrupole (Q3) scans a mass range (e.g., m/z 50-200) to detect all fragment ions. Identify the 1-3 most abundant and stable product ions.

  • Set up CE Ramp: Create an MRM method for the desired transition (e.g., 194 → product ion). In the method editor, set up an experiment to ramp the collision energy.

    • Start CE: 5 eV

    • End CE: 60 eV

    • Step Size: 1 or 2 eV

  • Acquire Data: Run the CE ramp experiment. The software will acquire the MRM signal at each collision energy step.

  • Analyze Results: Plot the product ion intensity as a function of collision energy. The optimal CE is the value that produces the highest signal intensity.[10] This value should be used in your final quantitative method.

Data Presentation: MRM Transitions

The following table provides a template for documenting the MRM transitions for this compound. The product ions and optimal collision energies must be determined experimentally using the protocol described above.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Optimized Collision Energy (eV)
This compound194.1To be determined50To be determined
This compound194.1To be determined50To be determined

Note: The values in this table are placeholders and must be replaced with experimentally derived data.

Visualizations

Workflow for Collision Energy Optimization

G cluster_prep Preparation cluster_infusion Infusion & Tuning cluster_scan Ion Identification cluster_opt Optimization cluster_final Final Method prep Prepare 100-500 ng/mL This compound Standard infuse Infuse Standard into MS (5-10 µL/min) prep->infuse tune Tune Ion Source for Max Precursor Signal (m/z 194) infuse->tune prod_scan Perform Product Ion Scan on m/z 194 tune->prod_scan select_prod Identify Most Abundant and Stable Product Ions prod_scan->select_prod ramp Set up and Run Collision Energy Ramp (e.g., 5-60 eV) select_prod->ramp analyze Plot Intensity vs. CE ramp->analyze determine Determine Optimal CE (at Max Intensity) analyze->determine final_method Incorporate Optimal CE into Final MRM Method determine->final_method

Caption: Workflow for optimizing collision energy via direct infusion.

Conceptual Relationship in Collision Cell

G cluster_input cluster_process cluster_output precursor Precursor Ion (this compound, m/z 194) collision_cell Collision Cell (Argon Gas) precursor->collision_cell product Product Ion(s) collision_cell->product unfragmented Unfragmented Precursor Ion collision_cell->unfragmented ce_node Collision Energy (CE) ce_node->collision_cell Controls Fragmentation

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: The Role of Butylphthalide-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of pharmacokinetic and bioanalytical data is paramount. The choice of an appropriate internal standard (IS) is a critical factor in ensuring the accuracy and reliability of liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1] This guide provides an objective comparison of Butylphthalide-d3, a deuterated internal standard, with other alternatives, supported by experimental data and detailed methodologies.

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, 3-n-butylphthalide (NBP), allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[2][3]

Performance Data: this compound vs. Alternative Internal Standards

The primary alternatives to using a deuterated internal standard like this compound are structural analogs or no internal standard at all. The use of a SIL-IS is generally superior as it co-elutes with the analyte, providing the best correction for matrix effects and other sources of analytical variability.[2]

A study on the simultaneous quantitation of NBP and its four major metabolites in human plasma utilized deuterated internal standards for all analytes to compensate for matrix effects.[4] The validation data from this study demonstrates the performance of a method using a deuterated internal standard.

Table 1: Performance Characteristics of a Bioanalytical Method Using Deuterated Internal Standards for NBP and its Metabolites [4]

ParameterNBP & M2M3-1, M3-2, & M5-2General Acceptance Criteria[5][6]
Linearity Range 3.00 - 800 ng/mL3.00 - 2400 ng/mLContinuous and reproducible relationship between response and concentration.
Lower Limit of Quantitation (LLOQ) 3.00 ng/mL3.00 ng/mLShould not deviate by more than 20% from the nominal value.
Intra-day Precision (CV%) Within ±15%Within ±15%Not to exceed 15% (20% at LLOQ).
Inter-day Precision (CV%) Within ±15%Within ±15%Not to exceed 15% (20% at LLOQ).
Intra-day Accuracy Within ±15%Within ±15%Mean value should be within 15% of the nominal value (20% at LLOQ).
Inter-day Accuracy Within ±15%Within ±15%Mean value should be within 15% of the nominal value (20% at LLOQ).

NBP: 3-n-butylphthalide; M2: 10-keto-NBP; M3-1: 3-hydroxy-NBP; M3-2: 10-hydroxy-NBP; M5-2: NBP-11-oic acid.

The data clearly indicates that the use of deuterated internal standards allows the method to meet the stringent acceptance criteria set by regulatory bodies like the FDA and EMA.[7]

Experimental Protocols

A robust bioanalytical method is essential for generating reliable data.[1] Below is a typical experimental protocol for the analysis of NBP and its metabolites using deuterated internal standards.[4]

1. Sample Preparation:

  • To a plasma sample, add the deuterated internal standard solution (this compound and deuterated metabolites).

  • Precipitate proteins by adding methanol.

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled with a tandem mass spectrometer.[7]

  • Mobile Phase: A gradient elution using a mixture of methanol, acetonitrile, and ammonium acetate.[4]

  • Column: A suitable reversed-phase column for the separation of NBP and its metabolites.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI), with polarity switching to accommodate different analytes. For instance, M3-1 and M5-2 can be monitored in negative ESI mode, while NBP, M2, and M3-2 are monitored in positive ESI mode.[4]

  • Detection: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity.

Visualizing the Workflow and Rationale

To better illustrate the process, the following diagrams were created using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add this compound (IS) s1->s2 s3 Protein Precipitation (Methanol) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into LC-MS/MS s5->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calculate Peak Area Ratio (Analyte/IS) d1->d2 d3 Quantification using Calibration Curve d2->d3

Bioanalytical method workflow using this compound.

The core advantage of using a deuterated internal standard is its ability to track and correct for variations throughout the analytical process.

logical_relationship A_prep Sample Prep Variability Ratio Peak Area Ratio (Analyte/IS) A_prep->Ratio A_ion Ionization Variability A_ion->Ratio IS_prep Sample Prep Variability IS_prep->Ratio IS_ion Ionization Variability IS_ion->Ratio Result Accurate & Precise Quantification Ratio->Result

Correction for variability by a deuterated internal standard.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for Butylphthalide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-n-butylphthalide (NBP), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Butylphthalide-d3, a deuterated internal standard, with other non-deuterated alternatives, supported by experimental data and detailed methodologies to inform the selection of the most robust analytical approach.

In bioanalytical techniques such as liquid chromatography-mass spectrometry (LC-MS), internal standards (IS) are indispensable for correcting variations that can occur during sample preparation and analysis. The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is affected similarly by matrix effects and extraction inconsistencies. This guide explores the performance of this compound against structural analogs, demonstrating the superior accuracy and precision afforded by stable isotope-labeled standards.

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

Deuterated internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.[1] Non-deuterated internal standards, typically structural analogs, have a similar chemical structure but are not isotopically labeled.[1] While they can compensate for some variability, they often exhibit different chromatographic behavior and are affected differently by matrix effects compared to the analyte, which can lead to less accurate and precise results.[1]

A validated LC-MS/MS method for the simultaneous determination of NBP and its metabolites in human plasma utilized deuterated internal standards to effectively compensate for matrix effects.[2] The performance of this method, summarized in the table below, showcases the high level of accuracy and precision that can be achieved with a deuterated internal standard like this compound.

Quantitative Data Summary

Table 1: Performance Characteristics of Butylphthalide Analysis using this compound as an Internal Standard

ParameterPerformance MetricResult
Linearity Concentration Range3.00 - 800 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantitation (LLOQ) 3.00 ng/mL
Accuracy Intra-dayWithin ±15%
Inter-dayWithin ±15%
Precision Intra-day (RSD)≤ 15%
Inter-day (RSD)≤ 15%

Data adapted from a study on the simultaneous quantitation of 3-n-butylphthalide (NBP) and its major metabolites in human plasma by LC-MS/MS using deuterated internal standards.[2]

Table 2: Conceptual Comparison of Internal Standard Performance in the Presence of Matrix Effects

Internal Standard TypeAnalyte RecoveryInternal Standard RecoveryAnalyte/IS Ratio ConsistencyImpact on Accuracy & Precision
This compound Variable (due to matrix)Variable (tracks analyte)Consistent High Accuracy & Precision
Structural Analog Variable (due to matrix)Variable (may not track analyte)Inconsistent Reduced Accuracy & Precision

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable analytical results. Below are the experimental protocols for the analysis of Butylphthalide using a deuterated internal standard, as well as a representative protocol for a method utilizing a non-deuterated structural analog.

Protocol 1: Butylphthalide Analysis using this compound Internal Standard

This protocol is based on a validated method for the simultaneous quantitation of NBP and its metabolites in human plasma.[2]

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).

  • Precipitate proteins by adding 400 µL of methanol.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series

  • Column: Zorbax SB-C18 (2.1 mm × 100 mm, 3.5 µm)

  • Mobile Phase: Gradient elution with (A) 5 mM ammonium acetate in water and (B) methanol-acetonitrile (1:1, v/v).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Agilent 6410 Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Butylphthalide: m/z 191.1 → 133.1

    • This compound: m/z 194.1 → 136.1

Protocol 2: Representative Butylphthalide Analysis using a Non-Deuterated Internal Standard (e.g., a Structural Analog)

Disclaimer: The following is a representative protocol based on general bioanalytical methods, as a specific validated method for Butylphthalide using a structural analog was not found in the reviewed literature. Propranolol has been used as an internal standard in some LC-MS/MS analyses, though not specifically for Butylphthalide.[3][4]

1. Sample Preparation:

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., a structural analog of Butylphthalide in methanol).

  • Perform liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Standard HPLC system

  • Column: C18 column (e.g., 4.6 mm × 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: ESI, Positive

  • MRM Transitions:

    • Butylphthalide: m/z 191.1 → 133.1

    • Structural Analog IS: To be determined based on the specific compound used.

Visualizing the Workflow and Rationale

To further elucidate the concepts discussed, the following diagrams illustrate the analytical workflow and the logical basis for selecting a deuterated internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound or Analog) plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction reconstitute Evaporation & Reconstitution extraction->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification

Figure 1. A generalized workflow for the bioanalysis of Butylphthalide using an internal standard.

logical_relationship cluster_goal Analytical Goal cluster_challenge Key Challenge cluster_solution Optimal Solution cluster_properties Ideal IS Properties cluster_choice Internal Standard Choice goal Accurate & Precise Quantification of Butylphthalide challenge Matrix Effects & Sample Prep Variability goal->challenge solution Use of an Ideal Internal Standard challenge->solution prop1 Similar Physicochemical Properties to Analyte solution->prop1 prop2 Co-elution with Analyte solution->prop2 prop3 Experiences Same Matrix Effects & Recovery solution->prop3 choice This compound prop1->choice prop2->choice prop3->choice

Figure 2. The rationale for selecting this compound as the optimal internal standard.

Conclusion

While non-deuterated internal standards can be a viable and cost-effective option for some applications, the experimental evidence from analogous compounds strongly supports the use of deuterated internal standards like this compound for achieving the highest quality data in the quantitative bioanalysis of Butylphthalide. Their ability to closely mimic the analyte of interest and effectively compensate for matrix effects makes them the superior choice for demanding applications in drug development, clinical research, and other scientific fields where accuracy and reliability are paramount. The use of a stable isotope-labeled internal standard, such as this compound, is a critical step in developing a robust and reliable bioanalytical method for this important compound.

References

A Comparative Guide to the Chromatographic Separation of Butylphthalide and Butylphthalide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of chromatographic methods for the separation of 3-n-butylphthalide (NBP) and its deuterated analog, Butylphthalide-d3. The focus is on providing actionable experimental data and protocols to aid in the selection and implementation of the most suitable analytical method for pharmacokinetic studies, bioequivalence assessment, and other research applications where precise quantification of both the analyte and its stable isotope-labeled internal standard is crucial.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a widely adopted and validated technique for the quantification of Butylphthalide in biological matrices. The use of a deuterated internal standard like this compound is standard practice to correct for matrix effects and variations in sample processing and instrument response.[1]

Quantitative Data Summary
ParameterValue/DescriptionReference
Analytes 3-n-butylphthalide (NBP)[1]
This compound (Internal Standard)[1]
Matrix Human Plasma[1]
Chromatographic Column Zorbax Eclipse XDB C18, 50 mm × 4.6 mm, 1.8 µm[1]
Mobile Phase A: 5 mM Ammonium Acetate in Water[1]
B: Methanol-Acetonitrile[1]
Elution Mode Gradient[1]
Flow Rate 0.6 mL/min[2]
Lower Limit of Quantitation (LLOQ) 3.00 ng/mL for NBP[1]
Linear Range 3.00-800 ng/mL for NBP[1]
Precision (Intra- and Inter-day) Within ±15%[1]
Accuracy (Intra- and Inter-day) Within ±15%[1]
Detailed Experimental Protocol: HPLC-MS/MS

1. Sample Preparation (Protein Precipitation) [1][2] a. To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution. b. Add 300 µL of methanol (or acetonitrile) to precipitate the plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10:90 v/v methanol:water). g. Inject a 10 µL aliquot into the HPLC-MS/MS system.

2. HPLC Conditions [1]

  • Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm)

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water

    • B: Methanol-Acetonitrile

  • Gradient Program: A time-programmed gradient is employed to ensure the separation of Butylphthalide from its metabolites and endogenous plasma components. A typical gradient might start with a high percentage of aqueous phase (A) and ramp up to a high percentage of organic phase (B) to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.6 mL/min

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

3. Mass Spectrometry Conditions [1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Butylphthalide: m/z 191 → 145

    • This compound: The specific transition would be dependent on the position and number of deuterium atoms. For a d3 analog, a common approach is to monitor the transition of the deuterated parent ion to a characteristic product ion.

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Experimental Workflow: HPLC-MS/MS Analysis

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection HPLC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

HPLC-MS/MS experimental workflow.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) - A Proposed Alternative

While less common for this specific application in recent literature, GC-MS presents a viable alternative for the analysis of Butylphthalide, particularly due to its volatility. The use of a deuterated internal standard is also the gold standard in quantitative GC-MS. A derivatization step may be beneficial to improve peak shape and thermal stability, although it is not always strictly necessary for phthalates.

Hypothetical Quantitative Data Summary (GC-MS)
ParameterProposed Value/Description
Analytes 3-n-butylphthalide (NBP)
This compound (Internal Standard)
Matrix Biological Fluids (e.g., Plasma, Urine)
Chromatographic Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m × 0.25 mm, 0.25 µm
Carrier Gas Helium
Injection Mode Splitless
Oven Temperature Program e.g., Start at 100°C, ramp to 280°C
Derivatization Optional: Silylation (e.g., with BSTFA)
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM)
Detailed Proposed Experimental Protocol: GC-MS

1. Sample Preparation (Liquid-Liquid Extraction) a. To a prepared plasma or urine sample, add this compound internal standard. b. Perform a liquid-liquid extraction using a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate. c. Vortex and centrifuge to separate the layers. d. Transfer the organic layer to a clean tube and evaporate to dryness. e. Reconstitute in a small volume of a suitable solvent (e.g., ethyl acetate).

2. Derivatization (Optional) a. To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). b. Heat the mixture at 60-70°C for 30 minutes to facilitate the reaction. c. Cool to room temperature before injection.

3. GC Conditions

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m × 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

4. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Detection Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Butylphthalide: Characteristic ions (e.g., m/z 190, 145, 133)

    • This compound: Corresponding deuterated ions

Comparison of Methods

FeatureHPLC-MS/MSGC-MS
Sample Throughput Generally higher due to faster sample preparation (protein precipitation) and shorter run times.Can be lower due to more involved sample preparation (liquid-liquid extraction) and potentially longer chromatographic runs.
Sensitivity Excellent, often reaching low ng/mL or sub-ng/mL levels.[1]Can be very sensitive, but may require derivatization to achieve comparable limits to HPLC-MS/MS for this analyte.
Matrix Effects More susceptible to ion suppression or enhancement from co-eluting matrix components.[1]Less prone to matrix effects in the ion source, but matrix components can affect the GC column and inlet.
Analyte Suitability Ideal for a wide range of compounds, including thermally labile and non-volatile ones.Best for volatile and thermally stable compounds. Derivatization can extend its applicability.
Instrumentation Cost & Complexity Generally higher cost and complexity.More widely available and typically lower in cost.
Method Development Established and validated methods are readily available for Butylphthalide.[1]Would likely require more extensive method development and validation for this specific application.

Conclusion

For the routine, high-throughput, and sensitive quantification of Butylphthalide and its deuterated internal standard in biological matrices, the HPLC-MS/MS method is the superior and recommended choice . It is a well-established technique with validated protocols that offer excellent sensitivity, accuracy, and precision.

The GC-MS method serves as a potential alternative that could be developed and validated if HPLC-MS/MS instrumentation is unavailable. While it may require more intensive sample preparation and method development, it can provide reliable quantitative results. The choice between these two powerful analytical techniques will ultimately depend on the specific requirements of the research, available resources, and the desired sample throughput.

References

Comparative Stability Analysis: Butylphthalide vs. Butylphthalide-d3 - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding a compound's stability is paramount for its successful translation into a therapeutic agent. This guide provides a comprehensive comparative analysis of the stability of Butylphthalide and its deuterated analog, Butylphthalide-d3.

Data Presentation: A Comparative Overview

The following tables summarize the known pharmacokinetic parameters of Butylphthalide and the anticipated changes for this compound based on the kinetic isotope effect. The data for Butylphthalide is derived from studies in humans and rats, while the projections for this compound are inferred.

Table 1: Comparative Pharmacokinetic Parameters (Hypothetical)

ParameterButylphthalideThis compound (Predicted)Rationale for Prediction
Metabolic Half-life (t½) ~13.76 hours (in humans)[2]Expected to be longerDeuteration at metabolically active sites is expected to slow down the rate of metabolism due to the kinetic isotope effect, leading to a longer half-life.
Intrinsic Clearance (CLint) HighExpected to be lowerSlower metabolism by CYP450 enzymes due to the stronger C-D bond would result in lower intrinsic clearance.
Area Under the Curve (AUC) VariableExpected to be higherA longer half-life and lower clearance would lead to a greater overall drug exposure, reflected in a higher AUC.
Maximum Concentration (Cmax) VariablePotentially higher or unchangedCmax is influenced by both absorption and elimination rates. While elimination may be slower, absorption is not expected to be significantly altered.

Table 2: Key Metabolic Pathways of Butylphthalide

Metabolic PathwayKey EnzymesSite of MetabolismImplication for this compound Stability
Hydroxylation CYP3A4, CYP2E1, CYP1A2[3]Butyl side chain[3]Deuteration of the butyl side chain (as in this compound) would directly impact this primary metabolic pathway, leading to increased metabolic stability.
Oxidation Alcohol Dehydrogenase, Aldehyde Dehydrogenase[3]Butyl side chain (post-hydroxylation)[3]Subsequent oxidation steps would also be slowed if the initial hydroxylation is the rate-limiting step.
Conjugation GlucuronosyltransferasesHydroxylated metabolitesThis is a secondary metabolic step and would be indirectly affected by the reduced formation of primary metabolites.

Experimental Protocols

To empirically determine the comparative stability, the following detailed experimental protocols are recommended.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Butylphthalide and this compound in liver microsomes.

Materials:

  • Butylphthalide and this compound

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Butylphthalide and this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the test compound (Butylphthalide or this compound) and the NADPH regenerating system. The final concentration of the test compound should be below its Km if known, or at a standard concentration (e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

Forced Degradation (Stress Testing) Study

Objective: To compare the chemical stability of Butylphthalide and this compound under various stress conditions.

Materials:

  • Butylphthalide and this compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-performance liquid chromatography (HPLC) system with a UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve the test compounds in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the test compounds in a solution of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve the test compounds in a solution of 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Expose solid samples of the test compounds to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose solutions of the test compounds to a light source that provides both UV and visible light.

  • At appropriate time points, withdraw samples and neutralize if necessary.

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining and to profile the degradation products.

Mandatory Visualization

The following diagrams illustrate key concepts and pathways related to the comparative stability analysis of Butylphthalide and this compound.

G Experimental Workflow for Comparative Stability Analysis cluster_0 Sample Preparation cluster_1 Stability Assays cluster_2 Analytical Quantification cluster_3 Data Analysis & Comparison Butylphthalide Butylphthalide Metabolic_Stability In Vitro Metabolic Stability Assay Butylphthalide->Metabolic_Stability Forced_Degradation Forced Degradation (Stress Testing) Butylphthalide->Forced_Degradation Butylphthalide_d3 This compound Butylphthalide_d3->Metabolic_Stability Butylphthalide_d3->Forced_Degradation LC_MS LC-MS/MS Analysis Metabolic_Stability->LC_MS HPLC HPLC Analysis Forced_Degradation->HPLC Pharmacokinetics Pharmacokinetic Parameters (t½, CLint) LC_MS->Pharmacokinetics Degradation_Profile Degradation Profile (% Remaining, Impurities) HPLC->Degradation_Profile Comparison Comparative Stability Assessment Pharmacokinetics->Comparison Degradation_Profile->Comparison

Caption: Experimental workflow for the comparative stability analysis of Butylphthalide and this compound.

G Metabolic Pathway of Butylphthalide and the Effect of Deuteration Butylphthalide Butylphthalide Metabolism CYP450 Enzymes (CYP3A4, CYP2E1, CYP1A2) Butylphthalide->Metabolism Fast Butylphthalide_d3 This compound Butylphthalide_d3->Metabolism Slow KIE Kinetic Isotope Effect (Slower Reaction Rate) Butylphthalide_d3->KIE Hydroxylated_Metabolites Hydroxylated Metabolites Metabolism->Hydroxylated_Metabolites Oxidized_Metabolites Oxidized Metabolites Hydroxylated_Metabolites->Oxidized_Metabolites Oxidation Conjugated_Metabolites Conjugated Metabolites Oxidized_Metabolites->Conjugated_Metabolites Conjugation Excretion Excretion Conjugated_Metabolites->Excretion KIE->Metabolism

Caption: The metabolic pathway of Butylphthalide and the predicted impact of deuteration.

G Neuroprotective Signaling Pathways of Butylphthalide (NBP) cluster_0 Oxidative Stress Response cluster_1 Cell Survival & Proliferation cluster_2 Neurogenesis & Synaptic Plasticity NBP Butylphthalide (NBP) Nrf2 Nrf2 Activation NBP->Nrf2 PI3K PI3K NBP->PI3K Wnt Wnt NBP->Wnt ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Increased Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Akt Akt PI3K->Akt Cell_Survival Enhanced Cell Survival & Proliferation Akt->Cell_Survival Beta_Catenin β-catenin Wnt->Beta_Catenin Neurogenesis Promoted Neurogenesis & Synaptic Plasticity Beta_Catenin->Neurogenesis

Caption: Key neuroprotective signaling pathways activated by Butylphthalide.[4][5]

Conclusion

Based on the established principles of the kinetic isotope effect and the known metabolic pathways of Butylphthalide, it is highly probable that this compound exhibits enhanced metabolic stability compared to its non-deuterated counterpart. This increased stability is anticipated to result in a longer half-life, reduced clearance, and consequently, greater systemic exposure. The provided experimental protocols offer a clear framework for the empirical validation of this hypothesis. For researchers in drug development, the enhanced stability of this compound could translate to a more favorable pharmacokinetic profile, potentially leading to improved efficacy and patient compliance.

References

The Unseen Workhorse: Evaluating Butylphthalide-d3 as a Gold Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of pharmacokinetic and bioanalytical studies, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive performance evaluation of Butylphthalide-d3, a commonly used stable isotope-labeled internal standard for the quantification of 3-n-butylphthalide (NBP), a drug used in the treatment of ischemic stroke. We will delve into its performance characteristics and compare it with its theoretical 13C-labeled counterpart, offering insights backed by experimental data to inform your analytical method development.

Stable isotope-labeled (SIL) internal standards are the cornerstone of quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By mimicking the physicochemical properties of the analyte, they effectively compensate for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and reliable results.[1][2] this compound, a deuterated form of NBP, is frequently employed for this purpose.[3][4]

Performance Characteristics of this compound

A validated LC-MS/MS method for the simultaneous determination of NBP and its major metabolites in human plasma utilized deuterated internal standards, including a d-labeled NBP, to counteract matrix effects.[3][5] The performance of this method provides a strong indication of the capabilities of this compound as an internal standard.

Data Presentation: A Snapshot of Performance
Performance MetricResult for NBP (using deuterated IS)Acceptance Criteria
Linearity (Concentration Range) 3.00 - 800 ng/mLCorrelation coefficient (r²) ≥ 0.99[6]
Lower Limit of Quantitation (LLOQ) 3.00 ng/mLAnalyte response ≥ 5x blank response; Precision ≤ 20%; Accuracy 80-120%
Intra-day Precision (RSD%) Within ±15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (RSD%) Within ±15%≤ 15% (≤ 20% at LLOQ)
Intra-day Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)
Inter-day Accuracy (% Bias) Within ±15%Within ±15% (±20% at LLOQ)

Data synthesized from a study on the simultaneous quantitation of NBP and its metabolites using deuterated internal standards.[3]

The data demonstrates that the method employing a deuterated internal standard for NBP meets the stringent requirements for bioanalytical method validation as set by regulatory agencies.[3]

The Deuterated Standard vs. The 13C Alternative: A Comparative Analysis

FeatureThis compound (Deuterium Labeled)¹³C-Labeled Butylphthalide (Hypothetical)Rationale & Implications for Butylphthalide Analysis
Chromatographic Co-elution Often elutes slightly earlier than the unlabeled analyte.[1][8]Co-elutes perfectly with the unlabeled analyte.[1][7]Perfect co-elution is critical for accurate compensation of matrix effects, which can fluctuate across a chromatographic peak. A ¹³C-labeled standard is more likely to experience the exact same matrix effects as NBP, leading to more precise quantification.[9]
Isotopic Stability Can be susceptible to back-exchange (D for H) under certain pH or solvent conditions, particularly if the label is on an exchangeable site.[1]Highly stable and not prone to exchange under typical analytical conditions.[1]While the deuterium atoms in this compound are on a butyl chain and generally stable, the inherent risk of exchange is higher compared to the covalent carbon-carbon bond of a ¹³C label.
Matrix Effect Compensation Generally effective, but slight chromatographic separation can lead to differential ion suppression or enhancement.[7][8]Superior compensation due to identical elution and ionization characteristics.[1][7]For complex biological matrices like plasma, where ion suppression is a common challenge, the superior co-elution of a ¹³C-labeled standard provides more reliable and defensible data.[1]
Cost Generally more cost-effective to synthesize.Typically more expensive due to the higher cost of ¹³C starting materials.The choice may be influenced by budgetary constraints, but for regulated bioanalysis, the investment in a ¹³C-labeled standard is often justified by the higher data quality.

Experimental Protocols: A Look Under the Hood

To ensure the highest quality of data, validated experimental protocols are essential. Below are detailed methodologies for key performance evaluations.

Sample Preparation for Plasma Analysis

A robust protein precipitation method is commonly employed for the extraction of Butylphthalide from plasma.[3]

  • Sample Aliquoting : Transfer a 50 µL aliquot of human plasma to a microcentrifuge tube.

  • Internal Standard Spiking : Add 10 µL of the this compound working solution (at a known concentration in methanol) to the plasma sample.

  • Protein Precipitation : Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation : Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the clear supernatant to a new tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection : Inject a 5 µL aliquot into the LC-MS/MS system for analysis.

LC-MS/MS Analysis

The following are typical parameters for the LC-MS/MS analysis of Butylphthalide. These may need to be optimized for specific instrumentation.

  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse XDB C18, 50 mm × 4.6 mm, 1.8 µm).[8]

    • Mobile Phase : A gradient elution with a mobile phase consisting of methanol, acetonitrile, and 5 mM ammonium acetate is effective.[3]

    • Flow Rate : 0.6 mL/min.[8]

    • Injection Volume : 5 µL.

  • Mass Spectrometry (MS/MS) :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Butylphthalide: m/z 191 → 145[8]

      • This compound: The precursor ion will be shifted by the mass of the deuterium atoms (e.g., m/z 194 for d3), and the product ion may be the same or different depending on the fragmentation pattern.

Visualizing the Workflow and Logic

To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.

G Bioanalytical Workflow for Butylphthalide Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Supernatant Transfer Vortex_Centrifuge->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (Calibration Curve) Ratio_Calculation->Concentration_Determination

Bioanalytical Workflow for Butylphthalide Quantification.

G Comparative Logic: Deuterated vs. 13C-Labeled Internal Standards IS_Choice Choice of Stable Isotope-Labeled Internal Standard Deuterated This compound (Deuterated) IS_Choice->Deuterated Carbon13 13C-Labeled Butylphthalide (Hypothetical) IS_Choice->Carbon13 Coelution Chromatographic Co-elution Deuterated->Coelution Slightly Earlier Elution Carbon13->Coelution Perfect Co-elution Matrix_Effect Matrix Effect Compensation Coelution->Matrix_Effect Impacts Accuracy Overall Accuracy & Precision Matrix_Effect->Accuracy Determines

Comparative Logic for Internal Standard Selection.

Conclusion: Making an Informed Decision

This compound has proven to be a reliable and effective internal standard for the quantification of NBP in biological matrices, with performance data meeting regulatory acceptance criteria.[3] However, for assays requiring the highest level of accuracy and robustness, particularly in the face of significant matrix effects, a ¹³C-labeled internal standard is theoretically superior.[1][7] The perfect co-elution of a ¹³C-labeled standard with the native analyte ensures the most effective compensation for analytical variability, leading to more defensible quantitative data.[9]

Ultimately, the choice between this compound and a ¹³C-labeled alternative will depend on the specific requirements of the study, the complexity of the biological matrix, and budgetary considerations. For routine analyses and early-stage research, this compound offers a cost-effective and validated solution. For pivotal, late-stage clinical trials and regulated bioanalysis, the investment in a ¹³C-labeled standard is strongly recommended to ensure the highest data quality.

References

Linearity and sensitivity assessment of Butylphthalide quantification with Butylphthalide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 3-n-butylphthalide (NBP), a compound investigated for its potential in treating ischemic stroke, is critical for pharmacokinetic studies and quality control.[1][2][3] The use of an appropriate internal standard is paramount in analytical methods to ensure accuracy and precision. This guide provides a comparative assessment of the linearity and sensitivity of NBP quantification, focusing on the widely accepted use of its deuterated analog, butylphthalide-d3, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, and contrasting it with an alternative high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method using a different internal standard.

Executive Summary of Method Performance

The selection of an analytical method and internal standard significantly impacts the reliability of butylphthalide quantification. The use of a deuterated internal standard, such as this compound, in conjunction with LC-MS/MS, is the gold standard, offering superior sensitivity and specificity. This is due to the similar chemical and physical properties of the analyte and the isotopically labeled standard, which helps to compensate for variations during sample preparation and analysis.[4][5] Alternative methods, while potentially simpler and more accessible, may not achieve the same level of performance.

ParameterLC-MS/MS with this compoundHPLC-UV with Ibuprofen
Linear Range 3.00 - 800 ng/mL[6][7]25.625 - 1025.000 ng/mL[8][9]
Lower Limit of Quantification (LLOQ) 3.00 ng/mL[6][7]25.625 ng/mL[8]
Alternative Method LLOQ 5.00 ng/mL (for enantiomers via LC-MS/MS)
Internal Standard This compound[6][7]Ibuprofen[8]
Detection Method Tandem Mass Spectrometry (MS/MS)[6][7]Ultraviolet (UV) Detection[8]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of butylphthalide using both LC-MS/MS with a deuterated internal standard and HPLC-UV with a non-isotopic internal standard.

cluster_0 LC-MS/MS with this compound Workflow plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., with methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_msms LC-MS/MS Analysis supernatant->lc_msms quant Quantification lc_msms->quant

LC-MS/MS with this compound Workflow

cluster_1 HPLC-UV with Ibuprofen Workflow tissue Tissue Homogenate add_is_ibu Add Ibuprofen Internal Standard tissue->add_is_ibu extraction Liquid-Liquid or Solid-Phase Extraction add_is_ibu->extraction evaporation Evaporation and Reconstitution extraction->evaporation hplc_uv HPLC-UV Analysis evaporation->hplc_uv quant_uv Quantification hplc_uv->quant_uv

HPLC-UV with Ibuprofen Workflow

Detailed Experimental Protocols

LC-MS/MS Method with this compound

This method is adapted from the validated procedure for the simultaneous quantitation of 3-n-butylphthalide and its metabolites in human plasma.[6][7]

  • Sample Preparation : To a 100 µL aliquot of human plasma, add the deuterated internal standard, this compound.

  • Protein Precipitation : Precipitate the plasma proteins by adding a solvent such as methanol. Vortex the mixture to ensure thorough mixing.

  • Centrifugation : Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Collection : Transfer the clear supernatant to a new tube for analysis.

  • LC-MS/MS Analysis : Inject an aliquot of the supernatant into an LC-MS/MS system. A gradient elution with a mobile phase consisting of methanol, acetonitrile, and an ammonium acetate buffer is often employed.[6][7] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both butylphthalide and this compound.

HPLC-UV Method with Ibuprofen

This method is based on a published procedure for the determination of 3-n-butylphthalide in mice tissue.[8][9]

  • Sample Homogenization : Homogenize the tissue sample in a suitable buffer.

  • Internal Standard Addition : Add a known amount of the internal standard, ibuprofen, to the tissue homogenate.

  • Extraction : Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the biological matrix.

  • Evaporation and Reconstitution : Evaporate the extraction solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • HPLC-UV Analysis : Inject the reconstituted sample onto a reversed-phase HPLC column. The separation is typically achieved using an isocratic or gradient mobile phase, and the compounds are detected by their UV absorbance at a specific wavelength (e.g., 228 nm).[8]

Concluding Remarks

The choice of analytical methodology for the quantification of butylphthalide should be guided by the specific requirements of the study. For high sensitivity and specificity, particularly in complex biological matrices like plasma, the LC-MS/MS method with a deuterated internal standard such as this compound is demonstrably superior.[6][7] This approach offers a lower limit of quantification, which is crucial for pharmacokinetic studies where low concentrations of the drug and its metabolites are expected.

The HPLC-UV method, while less sensitive, can be a viable alternative for applications where higher concentrations are anticipated or when access to mass spectrometry instrumentation is limited.[8] The use of a non-isotopic internal standard like ibuprofen can provide acceptable quantitative results, provided that the method is carefully validated to account for potential differences in extraction efficiency and matrix effects between the analyte and the internal standard. Ultimately, the data presented underscores the importance of selecting an appropriate and well-validated analytical method to ensure the generation of reliable and accurate data in the research and development of butylphthalide.

References

Safety Operating Guide

Safe Disposal of Butylphthalide-d3: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of deuterated compounds like Butylphthalide-d3 is critical for maintaining laboratory safety and ensuring environmental compliance. While a specific Safety Data Sheet (SDS) for this compound is not always available, a conservative approach based on the known hazards of the parent compound, DL-3-n-Butylphthalide, and standard protocols for handling deuterated analogs is essential. This guide provides a detailed, step-by-step plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Disposal Plan Summary

The recommended primary method for the disposal of this compound is through your institution's designated hazardous waste management program. Given the lack of specific environmental impact data for this deuterated compound, it must be treated as chemical waste.

Parameter Guideline Notes
Waste Classification Chemical WasteTreat as hazardous in the absence of a specific SDS.
Primary Disposal Route Institutional Hazardous Waste ProgramContact your Environmental Health & Safety (EHS) office.
Secondary Containment RequiredPlace the waste container in a larger, shatter-proof container.
Waste Storage Designated Satellite Accumulation Area (SAA)Store away from incompatible materials in a cool, dry place.
Maximum Accumulation Time Consult institutional guidelinesTypically less than one year.

Detailed Experimental Disposal Protocol

This protocol outlines the necessary steps for the proper collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves).

  • The container must be constructed of a material compatible with the compound and any solvents used; a high-density polyethylene (HDPE) container is generally suitable.

  • Do not mix this compound waste with other waste streams, such as halogenated solvents or acidic/basic waste, unless explicitly approved by your institution's EHS department.

2. Labeling of Waste Containers:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include any other information required by your institution's EHS office.

3. Storage of Waste:

  • Securely seal the waste container and store it in a designated satellite accumulation area.

  • The storage area should be well-ventilated and away from sources of ignition or incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide the EHS office with all necessary information about the waste stream as indicated on the hazardous waste tag.

5. Decontamination of Empty Containers:

  • An "empty" container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.

  • To triple-rinse, use a suitable solvent (such as ethanol or methanol) that can dissolve the compound.

  • Collect the rinsate and dispose of it as hazardous waste along with the this compound waste.[1][2]

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[1][2]

Hazard Identification and Safety Data

While specific data for this compound is limited, the hazards of the parent compound, DL-3-n-Butylphthalide, are well-documented and should be used as a basis for safe handling and disposal procedures.[3][4][5]

Hazard Category GHS Classification Precautionary Statements
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Eye Irritation H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate container Use Designated, Labeled HDPE Container segregate->container decontaminate Triple-Rinse Empty Containers segregate->decontaminate For Empty Containers storage Store in Satellite Accumulation Area container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end dispose_rinsate Dispose of Rinsate as Hazardous Waste decontaminate->dispose_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous decontaminate->dispose_container dispose_rinsate->container

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Butylphthalide-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Butylphthalide-d3 is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Primary Hazards: Butylphthalide is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Engineering Controls Gloves Eye Protection Lab Coat Respiratory Protection
Receiving/Unpacking General VentilationNitrile GlovesSafety GlassesStandard Lab CoatNot generally required
Weighing/Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile GlovesSafety Goggles or Face ShieldStandard Lab CoatRecommended if not in a ventilated enclosure
Dissolving/Handling Solutions Chemical Fume HoodNitrile GlovesSafety GogglesStandard Lab CoatNot required in a fume hood
Storage Ventilated Storage AreaNot requiredNot requiredNot requiredNot required
Spill Cleanup Chemical Fume Hood (if possible)Chemical-resistant Gloves (Nitrile)Safety Goggles and Face ShieldChemical-resistant Apron or Lab CoatAir-purifying respirator if spill is large or ventilation is inadequate
Waste Disposal Chemical Fume HoodNitrile GlovesSafety GogglesStandard Lab CoatNot required in a fume hood

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The recommended storage temperature for the pure form is -20°C.[1]

  • Label the storage area clearly with the compound name and hazard symbols.

2. Handling and Preparation of Solutions:

  • All handling of solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.[4]

  • Before handling, ensure all necessary PPE is donned correctly.

  • To prepare a solution, slowly add the weighed compound to the desired solvent in the fume hood.

  • Avoid direct contact with the skin, eyes, and clothing.

3. Spill and Emergency Procedures:

  • Small Spills:

    • Absorb with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill and follow the procedure for small spills.

  • In Case of Exposure:

    • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[4]

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]

Disposal Plan

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways.[3]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C in a Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Compound in Ventilated Enclosure Don_PPE->Weigh Dissolve Dissolve in Solvent in Fume Hood Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Collect_Waste Collect Contaminated Waste Experiment->Collect_Waste Dispose Dispose as Hazardous Waste Collect_Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.